Boc-3-(1-naphthyl)-L-alanine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIGWRTNILXLL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427407 | |
| Record name | Boc-3-(1-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55447-00-2 | |
| Record name | Boc-3-(1-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3-(1-naphthyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and synthetic methodologies related to Boc-3-(1-naphthyl)-L-alanine. This valuable amino acid derivative serves as a critical building block in peptide synthesis and is instrumental in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1][2]
Core Chemical Properties
This compound, systematically known as (S)-2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, is a synthetic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis (SPPS).[1][2] The naphthyl group introduces a bulky, hydrophobic side chain, which can be pivotal for modulating the pharmacological properties of peptides.[2]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 55447-00-2 | [2] |
| Molecular Formula | C₁₈H₂₁NO₄ | [2] |
| Molecular Weight | 315.36 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Melting Point | 142 - 144 °C (for D-enantiomer) | [4] |
| Solubility | Soluble in DMSO, Chloroform | [5] |
| Storage Temperature | 0-8 °C | [2] |
Note: The melting point is reported for the D-enantiomer; the value for the L-enantiomer is expected to be similar but may not be identical.
Experimental Protocols
General Synthesis of N-Boc-Protected Amino Acids
The synthesis of this compound follows the general principle of protecting the amino group of the parent amino acid, 3-(1-naphthyl)-L-alanine. A common method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Materials:
-
3-(1-naphthyl)-L-alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Potassium hydrogen sulfate solution
-
Pentane or Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend 3-(1-naphthyl)-L-alanine in a mixture of water and an organic solvent like dioxane or THF.
-
Cool the mixture in an ice bath.
-
Add a base such as sodium hydroxide or triethylamine to the suspension.
-
Add di-tert-butyl dicarbonate, either neat or dissolved in a small amount of the organic solvent.
-
Stir the reaction mixture vigorously at a low temperature for about 30 minutes, then allow it to warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, perform an aqueous work-up. This typically involves extracting the reaction mixture with a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., potassium hydrogen sulfate) to remove any unreacted starting amine and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is a key reagent in Boc-chemistry based solid-phase peptide synthesis.[1] The following is a generalized protocol for a single coupling cycle.
Materials:
-
Swollen peptide-resin with a free amino group
-
This compound
-
Coupling agent (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM for deprotection
-
Neutralization solution (e.g., 5% DIEA in DCM)
Procedure:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treating the resin with a solution of 50% TFA in DCM.[1] This is typically done for 15-30 minutes.[1]
-
Washing: The resin is then washed thoroughly with DCM and/or DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: The resulting ammonium salt on the resin is neutralized to the free amine using a solution of a hindered base, such as 5% DIEA in DCM.[6]
-
Washing: The resin is washed again with DCM and/or DMF to remove the excess base and its salt.
-
Coupling: this compound (2-4 equivalents) is pre-activated with a coupling agent like HBTU in the presence of DIEA in DMF.[1] This activated amino acid solution is then added to the neutralized peptide-resin.[1] The coupling reaction is allowed to proceed for 1-2 hours with agitation.[1]
-
Washing: Finally, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, yielding the peptide elongated by one residue.
This cycle is repeated until the desired peptide sequence is assembled.
Boc Group Deprotection in Solution Phase
For solution-phase synthesis or final deprotection, the Boc group can be removed under acidic conditions.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) or Dioxane
-
Cold diethyl ether
Procedure using TFA:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA in vacuo.
-
The deprotected amine salt can be used as is or further purified.
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected peptide in a minimal amount of anhydrous dioxane.
-
Add 4M HCl in dioxane to the solution.
-
Stir the mixture at room temperature for approximately 30 minutes.[7]
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[7]
-
Collect the precipitate by filtration and dry under vacuum.[7]
Visualizations
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Workflow for a single cycle in Boc solid-phase peptide synthesis.
General Workflow for Boc Protection of an Amino Acid
Caption: A logical workflow for the synthesis of a Boc-protected amino acid.
Applications in Research and Drug Development
This compound is a versatile tool in medicinal chemistry and drug discovery. The incorporation of the bulky and hydrophobic naphthylalanine residue into peptide sequences can significantly influence their secondary structure, receptor binding affinity, and metabolic stability.[2][8]
-
Peptide Synthesis: It serves as a fundamental building block for creating synthetic peptides with tailored biological activities.[2] The stability conferred by the Boc group facilitates efficient and high-yield peptide assembly.[2]
-
Drug Development: This compound is crucial in the development of novel therapeutics, especially those targeting specific receptors in areas like oncology and neurology.[2] Peptides containing naphthylalanine are being investigated for their potential as enzyme inhibitors and receptor antagonists.
-
Bioconjugation: this compound can be incorporated into peptides that are subsequently used in bioconjugation processes. This allows for the attachment of peptides to other molecules, such as imaging agents or drug delivery systems, to enhance targeting and efficacy.[2]
-
Structural Biology: The unique steric and electronic properties of the naphthyl group make it a valuable probe for studying protein-protein interactions and peptide conformation.[2][8] It is often used as a replacement for tryptophan to investigate the role of aromatic interactions in peptide and protein structure and function.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Boc-3-(1-naphthyl)-L-alanine
CAS Number: 55447-00-2
This technical guide provides a comprehensive overview of Boc-3-(1-naphthyl)-L-alanine, a key building block for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, applications in peptide synthesis, and analytical characterization methods.
Core Compound Data
This compound is a non-canonical amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The presence of the bulky, hydrophobic naphthyl group offers unique steric and electronic properties, making it a valuable tool for modulating the pharmacological profiles of bioactive peptides. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide sequences using well-established solid-phase peptide synthesis (SPPS) methodologies.
| Property | Value | Reference |
| CAS Number | 55447-00-2 | |
| Molecular Formula | C18H21NO4 | |
| Molecular Weight | 315.36 g/mol | |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Synthesis Protocol
The standard method for the preparation of this compound involves the protection of the amino group of 3-(1-naphthyl)-L-alanine using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
3-(1-naphthyl)-L-alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water
-
Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Citric acid
-
Sodium chloride
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Suspend 3-(1-naphthyl)-L-alanine in a mixture of water and 1,4-dioxane.
-
Cool the suspension in an ice bath and add a solution of sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the stirred suspension over a period of 10-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.
-
Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.
-
Saturate the aqueous layer with solid sodium chloride and extract the product with ethyl acetate (repeat multiple times).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be crystallized from a suitable solvent system, such as ethyl acetate/hexane or diethyl ether, to yield pure this compound.
Applications in Peptide Synthesis
This compound is a valuable building block in the synthesis of peptide-based therapeutics, particularly in the fields of oncology and neurology.[1][2] Its incorporation can enhance the stability, hydrophobicity, and binding affinity of peptides to their biological targets.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound into a peptide sequence using Boc-SPPS follows a cyclical process of deprotection, neutralization, coupling, and washing.
Resin [label="Resin Support", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(DIEA in DCM/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Boc-AA, Coupling Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Washing\n(DCM, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Final Cleavage\n(HF or TFMSA)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Resin -> Deprotection; Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Washing; Washing -> Deprotection [label="Next Cycle"]; Washing -> Cleavage [label="Final Step"]; }
Figure 1: General workflow for Boc-based solid-phase peptide synthesis.
Experimental Protocols
Boc Deprotection:
-
Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure: The peptide-resin is treated with the TFA/DCM solution for 1-2 minutes, the solution is drained, and a fresh portion is added for an additional 20-30 minutes with agitation.
Neutralization:
-
Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF).
-
Procedure: The resin is washed with the DIEA solution twice for 2 minutes each to neutralize the N-terminal ammonium trifluoroacetate salt.
Amino Acid Coupling:
-
Activation: this compound is pre-activated with a coupling reagent such as Dicyclohexylcarbodiimide (DCC) and an additive like 1-Hydroxybenzotriazole (HOBt), or with uronium-based reagents like HBTU or HATU in the presence of a base (DIEA).
-
Coupling: The activated amino acid solution is added to the neutralized peptide-resin and agitated for 1-2 hours at room temperature. The completion of the reaction is monitored using a qualitative ninhydrin test.
Final Cleavage:
-
Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, p-cresol).
-
Procedure: The dried peptide-resin is treated with the strong acid at low temperature (typically 0 °C) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely toxic and requires specialized equipment and handling procedures.
Analytical Characterization
The identity and purity of this compound and peptides containing this residue are confirmed using a combination of analytical techniques.
| Technique | Purpose | Key Observations |
| ¹H NMR | Structural verification | A characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. Aromatic protons of the naphthyl group in the downfield region. |
| ¹³C NMR | Structural confirmation | Signals for the quaternary and methyl carbons of the tert-butyl group, the carbamate carbonyl carbon, and the aromatic carbons of the naphthyl group. |
| Mass Spectrometry (MS) | Molecular weight determination | The molecular ion peak corresponding to the calculated mass of the compound. In tandem MS (MS/MS) of peptides, characteristic neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da) can be observed.[3] |
| HPLC (Reversed-Phase) | Purity assessment | A single major peak indicating high purity. The retention time will be influenced by the hydrophobicity of the naphthyl group. |
| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H, C=O (carbamate and carboxylic acid), and aromatic C-H and C=C stretching vibrations. |
Compound [label="Boc-3-(1-naphthyl)\n-L-alanine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FTIR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Structural Confirmation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Compound -> NMR; Compound -> MS; Compound -> HPLC; Compound -> FTIR; NMR -> Structure; MS -> Structure; HPLC -> Purity; FTIR -> Structure; }
Figure 2: Analytical workflow for the characterization of this compound.
Signaling Pathways and Drug Development
While specific signaling pathways directly modulated by peptides containing this compound are not extensively detailed in publicly available literature, its use in the development of therapeutics for oncology and neurology suggests involvement in key pathological processes. For instance, in oncology, peptides containing this residue may be designed to target growth factor receptors or signaling cascades involved in cell proliferation and survival. In neurology, they might be developed as ligands for G-protein coupled receptors (GPCRs) or ion channels implicated in neurodegenerative diseases.
The incorporation of the naphthylalanine residue can influence ligand-receptor interactions, potentially leading to enhanced potency, selectivity, or altered downstream signaling (biased agonism/antagonism). Further research is required to elucidate the precise molecular mechanisms and signaling pathways affected by peptides incorporating this unique amino acid.
References
An In-Depth Technical Guide to Boc-3-(1-naphthyl)-L-alanine
This technical guide provides a comprehensive overview of Boc-3-(1-naphthyl)-L-alanine, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, applications, and relevant experimental methodologies.
Physicochemical Properties
This compound is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The incorporation of the bulky, hydrophobic naphthyl group can significantly influence the conformation and biological activity of peptides. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility during synthesis.[1][2]
| Property | Value | Reference |
| Molecular Weight | 315.36 g/mol | [3][4] |
| Molecular Formula | C₁₈H₂₁NO₄ | [1][3][4] |
| CAS Number | 55447-00-2 | [3][4] |
| Appearance | White to off-white powder | [1][2] |
| Purity | ≥99% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [1][2] |
Applications in Research and Drug Development
This compound is a valuable component in the synthesis of peptide-based therapeutics, particularly in the fields of oncology and neurology.[2] Its unique structure allows for effective interactions within biological systems, making it a prime candidate for pharmaceutical applications.[1][2]
Key applications include:
-
Peptide Synthesis: It serves as a fundamental building block for creating biologically active peptides. Its Boc protecting group ensures stability and facilitates controlled, stepwise assembly of peptide chains.[2][5]
-
Drug Development: The compound plays a significant role in the development of novel drugs that target specific receptors, thereby enhancing the efficacy of treatments for cancer and neurological disorders.[2]
-
Bioconjugation: It is employed in bioconjugation processes to attach biomolecules to drugs or imaging agents, which can improve targeted delivery and minimize side effects.[2]
-
Neuroscience Research: The distinct structure of this compound is beneficial for studying neurotransmitter interactions and advancing the understanding of various neurological conditions.[2]
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Boc chemistry.
Materials:
-
This compound
-
Appropriate resin (e.g., Leu-OCH₂-Pam-resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Piperidine (for Fmoc chemistry deprotection, if applicable in a hybrid strategy)
-
Cleavage cocktail (e.g., HF/anisole)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Repeat the 50% TFA in DCM treatment for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a ninhydrin test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, wash the resin thoroughly with DMF and DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., high HF) to remove the final Boc group and cleave the peptide from the resin.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
This method is adapted from the synthesis of similar Boc-protected amino acids.
Materials:
-
3-(1-Naphthyl)-L-alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water
-
Anhydrous potassium carbonate
-
Citric acid
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 3-(1-naphthyl)-L-alanine in a mixture of water and 1,4-dioxane.
-
Cool the suspension in an ice bath and add anhydrous potassium carbonate with stirring.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the cooled suspension.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Remove the bulk of the 1,4-dioxane under reduced pressure.
-
Wash the aqueous solution with ethyl acetate.
-
Adjust the pH of the aqueous phase to approximately 3 with solid citric acid.
-
Extract the product into ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to crystallize the product.
-
Collect the crystals by filtration, wash with cold ether, and dry to obtain this compound.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: The central role of this compound in the drug development pipeline.
References
An In-depth Technical Guide to the Solubility Profile of Boc-3-(1-naphthyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-3-(1-naphthyl)-L-alanine (Boc-3-(1-naphthyl)-L-alanine), a critical building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification strategies, and the formulation of peptide-based therapeutics.
This compound is an amino acid derivative valued for its role in creating stable and effective peptide structures.[1][2] Its naphthyl group imparts significant hydrophobicity, influencing its interaction with biological systems, while the tert-butyloxycarbonyl (Boc) protecting group enhances stability during peptide synthesis.[1][2] This compound is frequently utilized in the development of novel therapeutics, particularly in oncology and neurology.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | Boc-L-Ala(1-naphthyl)-OH, Boc-(S)-2-amino-3-(naphthalen-1-yl)propanoic acid | [2] |
| CAS Number | 55447-00-2 | [2] |
| Molecular Formula | C18H21NO4 | [2][3] |
| Molecular Weight | 315.2 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage | Store at 0-8 °C | [2] |
Illustrative Solubility Profile
While extensive quantitative solubility data for this compound is not widely published, the following table provides an illustrative solubility profile based on the general characteristics of N-Boc protected amino acids with large hydrophobic side chains. These values are intended to guide solvent selection for experimental purposes. For precise applications, experimental determination of solubility is strongly recommended.
| Solvent Family | Solvent | Polarity Index | Illustrative Solubility ( g/100 mL at 25°C) |
| Chlorinated | Dichloromethane (DCM) | 3.1 | > 40 |
| Chloroform | 4.1 | > 40 | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | > 30 |
| Diethyl Ether | 2.8 | 10 - 20 | |
| Esters | Ethyl Acetate (EtOAc) | 4.4 | > 30 |
| Ketones | Acetone | 5.1 | > 30 |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | > 50 |
| Acetonitrile (ACN) | 5.8 | 15 - 25 | |
| Alcohols | Methanol (MeOH) | 5.1 | 5 - 15 |
| Ethanol (EtOH) | 4.3 | 2 - 10 | |
| Aqueous | Water | 9.0 | < 0.1 |
Disclaimer: The quantitative solubility data presented in this table is illustrative and based on general solubility trends of similar compounds. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.
Factors Influencing Solubility
The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent. A logical diagram illustrating these relationships is provided below.
Experimental Protocol for Solubility Determination
A precise and reproducible method for determining the solubility of a solid compound like this compound is crucial for research and development. The gravimetric method is a fundamental and widely used technique for this purpose.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (≥99% purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or small glass vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed drying vials
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed. For volatile solvents, perform this step quickly to minimize evaporation.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed drying vial. This step removes any remaining fine particles.
-
Solvent Evaporation: Place the drying vials in a vacuum oven or use a stream of inert gas (e.g., nitrogen) to evaporate the solvent completely.
-
Mass Determination: Once the solvent is fully evaporated, re-weigh the drying vials. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant collected (mL)) * 100
Experimental Workflow Diagram:
Conclusion
The solubility of this compound is a critical parameter for its effective use in peptide synthesis and drug development. Its hydrophobic nature, driven by the naphthyl group, dictates a preference for organic solvents over aqueous media. This guide provides an illustrative solubility profile and a detailed experimental protocol to enable researchers to make informed decisions regarding solvent selection and to precisely determine solubility for their specific applications. A thorough understanding and experimental validation of solubility are paramount for the successful progression of research and development involving this important amino acid derivative.
References
Spectroscopic and Synthetic Profile of Boc-3-(1-naphthyl)-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic workflow of Boc-3-(1-naphthyl)-L-alanine, a key building block in peptide synthesis and drug discovery.[1] Due to the limited availability of direct experimental spectra for the L-enantiomer, this document utilizes data from its enantiomer, Boc-3-(1-naphthyl)-D-alanine, for NMR analysis, as their spectra are identical. Predicted data based on analogous compounds and established spectroscopic principles are provided for IR and detailed ¹³C NMR analysis to offer a comprehensive profile.
Core Physicochemical Properties
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-3-(1-naphthyl)-L-alanine |
| Synonyms | Boc-L-Ala(1-naphthyl)-OH, Boc-Nal(1)-OH |
| Molecular Formula | C₁₈H₂₁NO₄[1] |
| Molecular Weight | 315.36 g/mol [1] |
| Appearance | White to off-white powder |
| CAS Number | 55447-00-2 |
Spectroscopic Data
The structural integrity and purity of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Boc-protected amino acids.[2] The presence of the Boc group is readily identified by a characteristic singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum of Boc-3-(1-naphthyl)-D-alanine in CDCl₃, which is identical to that of the L-enantiomer, is available in the SpectraBase database.[3][4] While a detailed peak list is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.10 | d | 1H | Ar-H |
| ~7.85 | d | 1H | Ar-H |
| ~7.75 | d | 1H | Ar-H |
| ~7.50-7.30 | m | 4H | Ar-H |
| ~5.10 | d | 1H | NH |
| ~4.70 | m | 1H | α-CH |
| ~3.60 | dd | 1H | β-CH |
| ~3.40 | dd | 1H | β-CH |
| ~1.45 | s | 9H | C(CH₃)₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. A ¹³C NMR spectrum for Boc-3-(1-naphthyl)-D-alanine is noted in SpectraBase, and the predicted chemical shifts for the L-enantiomer are presented below, based on values for analogous compounds.[5][6]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~155 | C=O (Boc) |
| ~134-124 | Aromatic Carbons |
| ~80 | C (CH₃)₃ (Boc) |
| ~54 | α-CH |
| ~38 | β-CH₂ |
| ~28 | C(C H₃)₃ (Boc) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule. The characteristic absorption bands for this compound are predicted based on typical frequencies for its constituent functional groups.[7]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H | Carboxylic acid stretch |
| ~3300 | N-H | Amide stretch |
| ~3100-3000 | C-H | Aromatic stretch |
| ~2980-2850 | C-H | Aliphatic stretch |
| ~1710 | C=O | Carboxylic acid carbonyl stretch |
| ~1690 | C=O | Urethane carbonyl stretch (Boc) |
| ~1600, ~1450 | C=C | Aromatic ring stretch |
| ~1520 | N-H | Amide II bend |
Experimental Protocols
The following are general protocols for the synthesis and spectroscopic analysis of Boc-protected amino acids, which can be adapted for this compound.[2][8]
Synthesis of this compound
A common method for the Boc protection of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Materials:
-
3-(1-naphthyl)-L-alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Solvent (e.g., 1,4-dioxane/water or acetone/water mixture)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Dissolve 3-(1-naphthyl)-L-alanine in the chosen solvent system.
-
Add the base (e.g., NaOH or Et₃N) and cool the mixture in an ice bath.
-
Slowly add a solution of (Boc)₂O in the organic solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute HCl solution to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
NMR Spectroscopy Protocol[2]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: 400 or 500 MHz NMR Spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum and assign all signals.
IR Spectroscopy Protocol
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Instrument: FT-IR Spectrometer.
-
Range: Typically 4000-400 cm⁻¹.
-
Scans: 16-32 scans are usually sufficient.
Logical Workflow
The following diagram illustrates the general workflow from the starting amino acid to its characterization and application in peptide synthesis.
References
An In-depth Technical Guide to the Synthesis of Boc-3-(1-naphthyl)-L-alanine
This technical guide provides a comprehensive overview of the synthesis of Boc-3-(1-naphthyl)-L-alanine, a key building block in peptide synthesis and drug discovery.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation. The tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains by preventing unwanted side reactions at the amino terminus.[3][4]
Introduction
This compound is a non-proteinogenic amino acid derivative that incorporates a bulky, hydrophobic naphthyl group. This feature is often exploited in medicinal chemistry to enhance the binding affinity and metabolic stability of peptide-based therapeutics.[1][2] The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being easily removable with mild acids, such as trifluoroacetic acid (TFA).[3][4] The synthesis described herein involves the protection of the primary amine of 3-(1-naphthyl)-L-alanine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Reaction Pathway
The synthesis of this compound proceeds via the nucleophilic attack of the deprotonated amino group of 3-(1-naphthyl)-L-alanine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in a mixed solvent system to ensure the solubility of both the amino acid and the Boc anhydride. A base is required to deprotonate the amino group, thereby activating it as a nucleophile.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on established procedures for analogous compounds.
| Parameter | Value | Reference/Comment |
| Reactant | ||
| 3-(1-naphthyl)-L-alanine | 1.0 eq | Starting material |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 eq | Acylating agent[5] |
| Base (e.g., NaOH) | 1.1 - 2.0 eq | To deprotonate the amine and maintain pH |
| Product | ||
| Molecular Formula | C18H21NO4 | [1] |
| Molecular Weight | 315.36 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Yield | 75 - 90% | Based on analogous preparations[5][7] |
| Purity (HPLC) | ≥99% | [1] |
| Melting Point | ~95 °C (decomposition) | For the analogous 2-naphthyl isomer |
| Optical Rotation [α]D | Varies with solvent and conditions | For the analogous 2-naphthyl isomer: +45±2° (c=1, EtOH) |
Detailed Experimental Protocol
This protocol is adapted from established methods for the Boc protection of amino acids.[5][7]
Materials:
-
3-(1-naphthyl)-L-alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-(1-naphthyl)-L-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the suspension to 0 °C in an ice bath. Slowly add a 1 M aqueous solution of sodium hydroxide (1.1 eq) while stirring to obtain a clear solution.
-
Addition of Boc Anhydride: To the cooled, stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Work-up - Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride and other organic impurities.
-
Work-up - Acidification: Cool the aqueous layer to 0 °C and carefully acidify to a pH of 2-3 with 1 M HCl. The product will precipitate out as a white solid.
-
Work-up - Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.
-
Characterization: Dry the final product under vacuum and characterize by NMR, mass spectrometry, and polarimetry to confirm its identity and purity.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Commercial Suppliers and Technical Guide for Boc-3-(1-naphthyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and application of Boc-3-(1-naphthyl)-L-alanine. This key building block is instrumental in the fields of peptide synthesis and drug development, particularly in the creation of therapeutics for oncology and neurological disorders.[1] This guide offers a consolidated resource for researchers, featuring a summary of commercial suppliers, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an overview of a relevant biological signaling pathway.
Commercial Availability and Specifications
This compound is available from a range of commercial suppliers. The following table summarizes the key quantitative data for this compound, facilitating easy comparison for procurement and experimental planning.
| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| Chem-Impex | ≥ 99% (HPLC) | C₁₈H₂₁NO₄ | 315.36 | 55447-00-2 | White to off-white powder. |
| CP Lab Safety | min 99% | C₁₈H₂₁NO₄ | 315.36 | 55447-00-2 | |
| MyBioSource | Research Grade | C₁₈H₂₁NO₄ | 315.37 | 55447-00-2 | For research use only. |
| Aapptec Peptides | C₁₈H₂₁NO₄ | 55447-00-2 | |||
| Aralez Bio | 55447-00-2 | L-enantiomer. |
Experimental Protocols
The incorporation of this compound into a peptide sequence via Boc-SPPS requires careful attention to the coupling step due to the steric hindrance posed by the bulky naphthyl side chain. The following protocols provide a detailed methodology for its successful integration into a growing peptide chain.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound
This protocol outlines the manual Boc-SPPS procedure for coupling this compound to a resin-bound peptide. The use of HBTU as a coupling agent is recommended for sterically hindered amino acids.[2]
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[3]
-
Kaiser test kit
-
Fritted reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then IPA (2x) followed by DCM (2x).[4]
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF. HOBt (2.0 equivalents) can be added to minimize racemization.[3]
-
Add DIEA (4.0 equivalents) to the amino acid solution to initiate activation. Mix for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature. Due to the steric hindrance of the naphthyl group, a longer coupling time or double coupling may be necessary.[5]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Lyophilizer
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add anisole (as a scavenger, typically 1 mL per 100 mg of peptide-resin).
-
Cool the vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
-
Peptide Precipitation and Washing:
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small molecules.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an aqueous acetonitrile solution (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Lyophilize the solution to obtain the purified peptide as a white powder.
-
Protocol 3: Purification of the Naphthylalanine-Containing Peptide by HPLC
This protocol provides a general method for the purification of the cleaved peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Signaling Pathway
Peptides incorporating 3-(1-naphthyl)-L-alanine are utilized in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.[6][7] These antagonists have direct anti-proliferative effects on certain cancer cells by modulating specific signaling pathways.[8][9][10][11] The following diagram illustrates the signaling pathway of a GnRH antagonist in a cancer cell.
Caption: GnRH antagonist signaling pathway in cancer cells.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and bioassay of LHRH-antagonists with N-Ac-D-O-phenyltyrosine and N-Ac-D-3-(2-dibenzofuranyl)alanine in position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GnRH antagonists in the treatment of gynecological and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Pivotal Role of Boc-3-(1-naphthyl)-L-alanine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the use of unnatural amino acids has become a cornerstone for the design of novel therapeutics with enhanced potency, stability, and target specificity. Among these, Boc-3-(1-naphthyl)-L-alanine, a derivative of the natural amino acid alanine, has emerged as a critical building block in medicinal chemistry. Its unique structural features, characterized by the bulky and hydrophobic naphthyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable tool for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its applications in oncology, neurology, and endocrinology. We will delve into its chemical properties, synthesis, and incorporation into bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Chemical Properties and Synthesis
This compound is a white to off-white powder with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol .[1][2][3] The presence of the Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in standard peptide synthesis protocols.[1] The naphthyl group, a bicyclic aromatic moiety, imparts significant hydrophobicity to the amino acid, which can be strategically exploited to enhance binding interactions with biological targets.[1]
The synthesis of this compound is typically achieved through the reaction of L-3-(1-naphthyl)-alanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This straightforward and high-yielding reaction allows for the efficient production of the protected amino acid, making it readily accessible for research and development purposes.
Applications in Drug Discovery and Development
The incorporation of this compound into peptide-based drug candidates has proven to be a successful strategy in several therapeutic areas. Its ability to introduce conformational constraints and enhance hydrophobic interactions has been particularly valuable in the design of potent and stable peptide therapeutics.
Gonadotropin-Releasing Hormone (GnRH) Antagonists in Oncology and Reproductive Health
One of the most significant applications of this compound is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. GnRH, a decapeptide, plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] GnRH antagonists block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropins and sex hormones.[6] This mechanism of action is therapeutically beneficial in hormone-dependent cancers such as prostate and breast cancer, as well as in the management of conditions like endometriosis and uterine fibroids.[4][7]
The introduction of unnatural amino acids, including 3-(1-naphthyl)-L-alanine, at specific positions in the GnRH peptide sequence has been instrumental in converting the native agonist into a potent antagonist. The bulky naphthyl side chain contributes to a conformation that favors receptor binding without initiating the signaling cascade. Several clinically successful GnRH antagonists, and their analogues, incorporate naphthylalanine derivatives. For instance, Degarelix, a GnRH antagonist used in the treatment of prostate cancer, features a related 2-naphthylalanine at position 1.[8][9][10][11]
The potency of these antagonists is often quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays. The following table summarizes the in-vitro antagonist potency of several analogues of Acyline and Degarelix, highlighting the contribution of modifications that include or are comparable to naphthylalanine derivatives.
| Compound/Analogue | Modification | In Vitro Antagonist Potency (IC50, nM) |
| Acyline | Reference Compound | 0.52 |
| Analogue 9 | Ncy(2-naphthyl) at position 1 | < 2 |
| Analogue 11 | Ncy(2-naphthyl) at position 4 | < 2 |
| Analogue 15 | Ncy(2-naphthyl) at position 7 | < 2 |
| Analogue 16 | Ncy(2-naphthyl) at position 7 | < 2 |
| Analogue 17 | Ncy(2-naphthyl) at position 7 | < 2 |
| Analogue 19 | Ncy(methyl) at position 10 | < 1.0 |
| Analogue 20 | Ncy(methyl) at position 10 | < 1.0 |
| Analogue 21 | Ncy(methyl) at position 10 | < 1.0 |
| Analogue 22 | Ncy(methyl) at position 10 | < 1.0 |
| Degarelix | Reference Compound | 0.58 |
| Analogue 8 | Modified at position 5 & 6 | Equipotent to Degarelix |
| Analogue 15 | Modified at position 5 & 6 | Equipotent to Degarelix |
| Analogue 16 | Modified at position 5 & 6 | Equipotent to Degarelix |
| Analogue 17 | Modified at position 5 & 6 | Equipotent to Degarelix |
| Analogue 22 | Modified at N-terminus | Equipotent to Degarelix |
| Analogue 23 | Modified at N-terminus | Equipotent to Degarelix |
Data sourced from references[8][11]. Ncy = S-arylated/alkylated norcysteine, a mimic of the corresponding amino acid.
Neuroprotective Agents in Alzheimer's Disease
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease.[12][13] The hydrophobic core of the Aβ peptide is critical for its self-assembly into toxic oligomers and fibrils. Consequently, the design of molecules that can interfere with this aggregation process is a promising therapeutic strategy. The hydrophobic and aromatic nature of the naphthyl group in 3-(1-naphthyl)-L-alanine makes it an attractive building block for the synthesis of peptide-based inhibitors of Aβ aggregation.
Experimental Protocols
The incorporation of this compound into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual Boc-SPPS of a peptide containing a 3-(1-naphthyl)-L-alanine residue.
Materials:
-
This compound
-
Appropriate Boc-protected amino acids
-
Merrifield resin or other suitable solid support
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC)
-
Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt).
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU/HOBt, 3 equivalents) in DMF.
-
Add the solution to the neutralized resin-bound peptide.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (absence of blue color) indicates complete coupling.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Evaporate the cleavage cocktail under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether and then dissolve it in an appropriate aqueous solvent.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GnRH Receptor Signaling Pathway and the inhibitory action of GnRH antagonists.
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Conclusion
This compound is a powerful and versatile tool in the arsenal of medicinal chemists. Its unique combination of a sterically demanding, hydrophobic naphthyl group and a readily cleavable Boc protecting group has enabled the design and synthesis of a new generation of peptide-based therapeutics with improved pharmacological properties. The successful development of GnRH antagonists stands as a testament to the value of this unnatural amino acid in addressing significant unmet medical needs in oncology and reproductive health. Furthermore, its potential in the development of neuroprotective agents for Alzheimer's disease highlights the broad applicability of this building block. As our understanding of the molecular basis of disease continues to grow, the strategic incorporation of unnatural amino acids like this compound will undoubtedly continue to play a pivotal role in the future of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C18H21NO4 | CID 7021841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of GnRH antagonists in the treatment of precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel analogues of degarelix incorporating hydroxy-, methoxy-, and pegylated-urea moieties at positions 3, 5, 6 and the N-terminus. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US11168114B2 - Process for the manufacture of degarelix and its intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of Abeta42 aggregation using peptides selected from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel neuroprotective neurotrophic NAP analogs targeting metal toxicity and oxidative stress: potential candidates for the control of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective Effects of the Amylin Analog, Pramlintide, on Alzheimer's Disease Are Associated with Oxidative Stress Regulation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Naphthylalanine in Peptide Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate integration of non-canonical amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry and drug discovery. Among these, naphthylalanine (Nal), with its bulky, hydrophobic, and fluorescent properties, has emerged as a powerful tool for enhancing the therapeutic potential of peptides. This technical guide provides an in-depth exploration of the applications of 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal) in peptide science, offering a comprehensive resource for researchers seeking to leverage its unique characteristics.
Core Principles and Advantages of Naphthylalanine Incorporation
Naphthylalanine is a non-natural amino acid distinguished by the presence of a naphthalene ring system attached to the alanine backbone.[1] This structural feature imparts several advantageous properties to peptides:
-
Enhanced Receptor Binding and Activity: The extended aromatic system of the naphthalene moiety can engage in favorable π-π stacking and hydrophobic interactions with receptor binding pockets, often leading to increased affinity and potency.[2][3] This has been successfully demonstrated in the development of potent antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor and agonists for melanocortin receptors.
-
Increased Proteolytic Stability: The steric bulk of the naphthyl group can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby prolonging the peptide's half-life in biological systems.[4][5] This is a critical factor in the design of peptide-based therapeutics with improved pharmacokinetic profiles.
-
Structural Scaffolding: The rigid nature of the naphthalene ring can induce and stabilize specific secondary structures within a peptide, such as β-turns and β-hairpins.[2] This conformational constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon receptor binding.
-
Intrinsic Fluorescence: The naphthalene ring possesses intrinsic fluorescence, allowing for the use of naphthylalanine as a built-in fluorescent probe to study peptide-receptor interactions, membrane penetration, and conformational dynamics without the need for external fluorescent labels.[6]
Applications in Drug Discovery and Development
The unique attributes of naphthylalanine have been exploited in the development of numerous peptide-based therapeutics and research tools across various disease areas.
Gonadotropin-Releasing Hormone (GnRH) Antagonists
The substitution of specific amino acids with naphthylalanine has been instrumental in the design of potent GnRH receptor antagonists for the treatment of hormone-dependent cancers and other reproductive disorders.[7][8] These antagonists competitively block the GnRH receptor, leading to a rapid suppression of gonadotropin and sex hormone production.[9][10]
Quantitative Data Summary: GnRH Antagonists
| Compound/Analog | Modification | Receptor | Assay | Potency (IC50/Ki) | Reference |
| Acyline Analog 9 | Ncy(2-naphthyl) at position 1 | Human GnRH-R | Reporter Gene Assay | IC50 < 2 nM | [9] |
| Acyline Analog 15 | Ncy(2-naphthyl) at position 4 | Human GnRH-R | Reporter Gene Assay | IC50 < 2 nM | [9] |
| T-98475 | Thieno[2,3-b]pyridine-4-one analogue | Human GnRH-R | GnRH-activation inhibition | IC50 = 0.2 nM | [11] |
| Quinolone derivative 42 | Alkyl cyclic amine at R1 | Human GnRH-R | Binding Affinity | IC50 = 32 nM | [11] |
Ncy = S-arylated/alkylated norcysteine, a mimic of the corresponding amino acid side chain.
Signaling Pathway for GnRH Receptor Antagonism
The following diagram illustrates the competitive inhibition of the GnRH receptor by a naphthylalanine-containing antagonist, preventing the activation of downstream signaling cascades.
Melanocortin Receptor Agonists
Naphthylalanine has been incorporated into analogs of α-melanocyte-stimulating hormone (α-MSH) to develop potent and selective agonists for melanocortin receptors (MCRs), particularly the MC4 receptor, which is a key target for the treatment of obesity and metabolic disorders.[12][13]
Quantitative Data Summary: Melanocortin Receptor Agonists
| Compound/Analog | Modification | Receptor | Assay | Potency (EC50/Ki) | Reference |
| Pr4LP1 | Protegrin-4-like-peptide-1 | Mouse MC4R | cAMP Assay | EC50 = 3.7 nM | [12][14] |
| Ar3LP1 | Arenicin-1-like-peptide-1 | Mouse MC4R | cAMP Assay | EC50 = 1.0 nM | [12][14] |
| kB1(GHFRWG;23–28) | Grafted into kalata B1 | Human MC4R | Binding Assay | Ki = 29 nM | [13] |
| Compound 6 | Bivalent, bicyclic peptide | Human MC1R | Binding Assay | Ki = 69 ± 5 pM | [5] |
| Compound 6 | Human MC1R | Functional Assay | EC50 < 50 pM | [5] |
Signaling Pathway for Melanocortin 4 Receptor (MC4R) Activation
The diagram below illustrates the activation of the MC4R by a naphthylalanine-containing agonist, leading to the production of cAMP and subsequent downstream effects.
Antimicrobial Peptides (AMPs)
The incorporation of naphthylalanine into antimicrobial peptides (AMPs) has been shown to enhance their activity against a broad spectrum of bacteria, including resistant strains. The increased hydrophobicity and membrane-disrupting capabilities of Nal-containing AMPs contribute to their enhanced efficacy.[1][15][16]
Quantitative Data Summary: Antimicrobial Peptides
| Peptide | Modification | Target Organism | MIC (μg/mL) | Reference |
| S1-Nal | C-terminal Nal | E. faecium | 64 | [1] |
| S1-Nal | C-terminal Nal | A. baumannii | 8 | [1] |
| S1-Nal | C-terminal Nal | E. coli | 32 | [1] |
| S1-Nal-Nal | C-terminal di-Nal | E. faecium | 32 | [1] |
| S1-Nal-Nal | C-terminal di-Nal | A. baumannii | 2-4 | [1] |
| S1-Nal-Nal | C-terminal di-Nal | E. coli | 8 | [1] |
| KWWK-Nal-Nal | C-terminal di-Nal | - | 1.6 (at 100 mM NaCl) | [15] |
| d-Nal-Pac-525 | Trp to D-Nal substitutions | Candida strains | 6.25 - 12.5 | [17] |
MIC = Minimum Inhibitory Concentration
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Naphthylalanine-Containing Peptides
This protocol outlines the manual solid-phase synthesis of a peptide containing naphthylalanine using Fmoc/tBu chemistry.
Workflow for SPPS of Naphthylalanine-Containing Peptides
Detailed Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[18][19]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF twice for 5-10 minutes each to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[18][20]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected naphthylalanine (Fmoc-Nal-OH) (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Due to the steric bulk of naphthylalanine, a double coupling may be necessary to ensure complete reaction.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF and dichloromethane (DCM).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[18]
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[18]
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
In Vitro Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a naphthylalanine-containing peptide for its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., GnRH-R or MCR)
-
Radiolabeled ligand (e.g., [¹²⁵I]-triptorelin for GnRH-R, [¹²⁵I]-NDP-α-MSH for MCRs)
-
Unlabeled naphthylalanine-containing test peptide
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts and protease inhibitors)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and increasing concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
In Vitro Functional Assay (cAMP Accumulation)
This protocol is for determining the agonist or antagonist activity of a naphthylalanine-containing peptide at a Gs-coupled receptor, such as the melanocortin receptors, by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with MC4R)
-
Test peptide (agonist or antagonist)
-
Reference agonist (e.g., α-MSH)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.
-
Agonist Stimulation:
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Add increasing concentrations of the test agonist peptide and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Inhibition:
-
Pre-incubate the cells with increasing concentrations of the test antagonist peptide.
-
Add a fixed concentration of the reference agonist (typically its EC80) and incubate for a specified time.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log of the peptide concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist-induced cAMP response against the log of the antagonist concentration to determine the IC50 value.
-
In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a naphthylalanine-containing peptide in the presence of proteases or in biological matrices like plasma or serum.
Materials:
-
Test peptide
-
Protease solution (e.g., trypsin, chymotrypsin) or biological matrix (e.g., human plasma, rat serum)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., trifluoroacetic acid or acetonitrile)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Incubation: Incubate the test peptide at a known concentration with the protease solution or biological matrix at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products. Quantify the amount of remaining intact peptide by measuring the peak area at a specific wavelength (e.g., 220 nm).
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of the peptide under the assay conditions.
Pharmacokinetics of Naphthylalanine-Containing Peptides
The incorporation of naphthylalanine can significantly impact the pharmacokinetic profile of a peptide. The increased stability against proteolysis generally leads to a longer in vivo half-life. For example, leuprolide, a GnRH agonist analog containing a D-amino acid, exhibits an elimination half-life of approximately 3 hours in humans.[21] Depot formulations have been developed to provide sustained release over several months, maintaining therapeutic drug concentrations.[22] The specific pharmacokinetic parameters of a naphthylalanine-containing peptide will depend on the overall sequence, the position of the Nal residue, and the route of administration.
Conclusion
Naphthylalanine is a versatile and valuable building block in peptide science, offering a strategic approach to enhance the potency, stability, and functionality of peptide-based molecules. By understanding the fundamental principles of its application and employing robust experimental methodologies, researchers can effectively harness the power of naphthylalanine to drive the discovery and development of novel peptide therapeutics and chemical biology tools. This guide provides a foundational framework for the rational design, synthesis, and evaluation of naphthylalanine-containing peptides, empowering scientists to push the boundaries of peptide-based research.
References
- 1. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial structure-activity relationship of a novel class of nonpeptidyl GnRH receptor antagonists: 2-arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. pak.elte.hu [pak.elte.hu]
- 7. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of piperazinyl heterocyclic antagonists of the gonadotropin releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, Structural and Functional Characterization of Novel Melanocortin Agonists Based on the Cyclotide Kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. theswissbay.ch [theswissbay.ch]
- 22. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-3-(1-naphthyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance pharmacological properties such as receptor affinity, metabolic stability, and bioavailability. Boc-3-(1-naphthyl)-L-alanine, a bulky and hydrophobic amino acid, is of particular interest for its ability to introduce conformational constraints and engage in aromatic interactions within peptide structures.[1] Its use has been prominent in the design of peptide-based therapeutics, including gonadotropin-releasing hormone (GnRH) antagonists.[2]
This document provides a comprehensive protocol for the incorporation of this compound into a peptide sequence using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The protocol addresses the specific challenges associated with sterically hindered and hydrophobic amino acids, such as potential low coupling efficiency and peptide aggregation.
Data Presentation
The successful incorporation of bulky amino acids like this compound requires optimized conditions. Below is a summary of representative quantitative data for the synthesis of a peptide containing a sterically hindered amino acid, based on typical performance characteristics.
| Parameter | Boc-Protected Standard Amino Acid | This compound (Representative) | Notes |
| Coupling Reagent | DCC/HOBt or HBTU | HBTU/HOBt or HATU/HOAt | More potent activating agents are recommended to overcome steric hindrance. |
| Equivalents of Amino Acid | 3.0 | 3.0 - 4.0 | A slight excess may improve coupling efficiency. |
| Equivalents of Coupling Reagent | 3.0 | 3.0 - 4.0 | Matched to the equivalents of the amino acid. |
| Equivalents of Base (DIEA) | 6.0 | 6.0 - 8.0 | Additional base may be required for in situ neutralization. |
| Coupling Time | 1 - 2 hours | 2 - 4 hours (or overnight) | Extended coupling time is often necessary. Double coupling may be required.[3] |
| Coupling Efficiency | >99% | >98% (with optimization) | Monitored by a qualitative ninhydrin (Kaiser) test.[4] |
| Crude Peptide Purity | 70-85% | 65-80% | The presence of a bulky, hydrophobic residue can sometimes lead to more side products or aggregation, impacting initial purity. |
| Final Peptide Yield | 15-35% | 10-30% | Highly dependent on the peptide sequence, length, and purification efficiency. |
Experimental Protocols
This protocol details the manual Boc-SPPS for incorporating this compound into a peptide sequence on a 0.1 mmol scale using a Merrifield resin.
Materials and Reagents
-
Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 mmol/g substitution)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Isopropanol (IPA)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION
-
Anisole or p-cresol (scavengers)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Place the Merrifield resin (100 mg, 0.1 mmol) in a fritted reaction vessel. Add DCM (10-15 mL per gram of resin) and gently agitate for 30 minutes to swell the resin. Drain the solvent.
-
First Amino Acid Attachment (Cesium Salt Method):
-
In a separate flask, dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 0.3 mmol) in DMF.
-
Neutralize with a 2M aqueous solution of cesium carbonate to pH 7.0.
-
Evaporate to dryness and co-evaporate twice with dioxane to obtain the cesium salt.
-
Dissolve the dried cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.[3]
-
Wash the resin with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM. Dry the resin under vacuum.
-
Protocol 2: Boc-SPPS Cycle for Subsequent Amino Acids
This cycle is repeated for each amino acid in the sequence.
-
N-α-Boc Deprotection:
-
Neutralization (In Situ Recommended for Hydrophobic Sequences):
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM (10 mL). Agitate for 2 minutes and drain. Repeat this step.[3]
-
Wash the resin with DCM (3x) to remove excess DIEA.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Pre-activation: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HBTU (0.3 mmol, 3 eq.) in a minimal amount of DMF. Add DIEA (0.6 mmol, 6 eq.). Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[6]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step with fresh reagents ("double coupling").
-
-
Washing: After a negative ninhydrin test (yellow/clear beads), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next cycle.
Protocol 3: Final Cleavage and Deprotection (HF Method)
Safety Note: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant fume hood and apparatus.
-
Preparation: After the final deprotection step, wash the peptide-resin with DCM and dry it thoroughly under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger such as anisole or p-cresol (~1 mL per gram of resin).
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[3]
-
Evaporate the HF under a vacuum or a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge or filter to collect the precipitate. Wash with additional cold ether.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10-50% acetic acid or a mixture of water/ACN with 0.1% TFA).
-
Filter to remove the resin beads.
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the final peptide by mass spectrometry and analytical HPLC.
Visualizations
Boc-SPPS Workflow for Incorporating this compound
References
- 1. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Boc-3-(1-naphthyl)-L-alanine in Solid-Phase Peptide Synthesis
Introduction
The incorporation of non-natural, sterically hindered amino acids such as Boc-3-(1-naphthyl)-L-alanine into peptide sequences is a critical strategy in modern drug discovery. The bulky naphthyl group can impart unique conformational constraints, enhance binding affinity, and improve metabolic stability. However, its significant steric bulk presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. The selection of an appropriate coupling reagent and an optimized protocol are therefore paramount to ensure high coupling efficiency and minimize side reactions like racemization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient coupling of this compound in Boc-SPPS. This document includes a comparative analysis of recommended coupling reagents, detailed experimental protocols, and visualizations to aid in the successful synthesis of peptides containing this bulky amino acid.
Data Presentation: Comparison of Recommended Coupling Reagents
The choice of coupling reagent is a critical determinant of success when incorporating sterically demanding amino acids. The following table summarizes the performance of highly recommended coupling reagents for the incorporation of this compound. The quantitative data are representative values based on typical outcomes for structurally similar hindered amino acids in Boc-SPPS and are intended for comparative purposes.[1]
| Coupling Reagent | Class | Coupling Efficiency (%) (Estimated) | Reaction Time (h) | Potential for Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >98% | 0.5 - 2 | Very Low | Highly efficient for hindered couplings; rapid reaction times.[2][3][4] Should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 95 - 98% | 1 - 4 | Low | A cost-effective and reliable option for many challenging couplings.[1][2] |
| PyBOP | Phosphonium Salt | 95 - 98% | 1 - 4 | Low | Byproducts are generally less problematic than those from the related BOP reagent. Effective for hindered residues.[4][5] |
| DIC/HOBt | Carbodiimide/Additive | 90 - 95% | 2 - 6 | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[4][6][7] May require longer reaction times or double coupling. |
Experimental Protocols
The following are standardized protocols for the solid-phase synthesis of peptides containing this compound using various coupling reagents. The protocols assume a starting resin loading of 0.5 mmol/g.
General Boc-SPPS Deprotection and Neutralization Steps (Prior to each coupling)
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice) to neutralize the N-terminal amine salt.
-
Washing: Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x) to prepare for the coupling step.
Protocol 1: HATU Mediated Coupling
This protocol is highly recommended for the efficient coupling of this compound, especially in difficult sequences.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add DIEA (6 equivalents) to the reagent mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Check for reaction completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: HBTU Mediated Coupling
A robust and cost-effective method for coupling this compound.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation: Add DIEA (6 equivalents) to the reagent mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: PyBOP Mediated Coupling
An effective method that avoids the byproducts associated with some other coupling reagents.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Activation: Add DIEA (6 equivalents) to the reagent mixture.
-
Coupling: Immediately add the solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 4: DIC/HOBt Mediated Coupling
A classical and economical method, suitable for many applications.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the this compound/HOBt solution to the neutralized peptide-resin.
-
Initiation: Add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 2-6 hours. Due to the potentially slower reaction rate, monitoring at intermediate time points is advisable.
-
Monitoring: Check for reaction completion using the Kaiser test. If the test is positive after 4-6 hours, a second coupling may be necessary.
-
Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Mandatory Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Activation of this compound with HATU to form a reactive OAt-ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HBTU Coupling of Boc-3-(1-naphthyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenge of Sterically Hindered Amino Acid Coupling
The incorporation of sterically bulky non-canonical amino acids, such as Boc-3-(1-naphthyl)-L-alanine, into peptide sequences is a critical strategy in medicinal chemistry for modulating the pharmacological properties of peptide-based therapeutics. The voluminous naphthyl side chain can enhance receptor affinity, improve metabolic stability, and introduce unique conformational constraints. However, this steric bulk presents a significant synthetic challenge, often leading to incomplete coupling reactions, lower yields, and an increased risk of racemization when using standard peptide coupling protocols.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient aminium-based coupling reagent widely employed in both solid-phase and solution-phase peptide synthesis.[1] Its mechanism involves the rapid formation of a reactive HOBt ester of the carboxylic acid, which readily reacts with the amine component to form the peptide bond with minimal racemization.[1][2] For sterically hindered amino acids like this compound, optimizing the coupling conditions with HBTU is crucial for achieving high efficiency and purity.
Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
While HBTU is a robust coupling reagent, its efficiency can be compared with other commonly used reagents, especially in the context of challenging couplings. The choice of reagent can significantly impact the success of incorporating bulky residues.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Typical Coupling Time for Hindered Residues | Reported Purity | Key Considerations |
| HBTU | Aminium Salt | High | 1 - 4 hours | >95% | Good balance of reactivity and cost. May require extended reaction times or double coupling for very hindered residues.[3][4] |
| HATU | Aminium Salt | Very High | 0.5 - 2 hours | >98% | Generally more reactive than HBTU due to the formation of a more reactive OAt-ester. Often the reagent of choice for "difficult" couplings.[3][5] |
| PyBOP | Phosphonium Salt | High | 1 - 4 hours | >95% | Similar in reactivity to HBTU. Byproducts are generally considered less problematic than those from some aminium salts. |
| DIC/HOBt | Carbodiimide | Moderate | 2 - 8 hours | 90-98% | Cost-effective but generally less efficient for sterically demanding couplings compared to onium salts.[6] |
Note: The quantitative data presented are representative values for sterically hindered amino acids and may vary depending on the specific peptide sequence, solid support, and reaction conditions.
Signaling Pathways and Experimental Workflows
Mechanism of HBTU-Mediated Peptide Bond Formation
Caption: HBTU activation and coupling mechanism.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
Application Notes and Protocols for the Deprotection of Boc-3-(1-naphthyl)-L-alanine with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, prized for its stability under various conditions and its straightforward removal under acidic conditions. Boc-3-(1-naphthyl)-L-alanine is a crucial building block in the synthesis of peptidomimetics and other complex pharmaceutical agents due to the unique steric and electronic properties conferred by the naphthyl moiety.[1] The efficient removal of the Boc protecting group is a critical step in the synthetic pathway, directly impacting the yield and purity of the final product. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, offering clean and rapid deprotection.[2][3]
These application notes provide a detailed protocol for the TFA-mediated deprotection of this compound, including reaction conditions, work-up procedures, and a discussion of potential side reactions.
Mechanism of Deprotection
The deprotection of Boc-protected amines with TFA proceeds via an acid-catalyzed elimination mechanism. The process can be summarized in the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.
-
Carbocation Formation: The protonated Boc group becomes unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.
-
Salt Formation: The newly formed amine is protonated by the excess TFA to yield the corresponding trifluoroacetate salt.
It is imperative to perform this reaction in a well-ventilated fume hood as carbon dioxide gas is evolved.
Data Presentation
While specific quantitative data for the deprotection of this compound under varying TFA concentrations is not extensively published, the deprotection of Boc-protected amino acids, in general, is a high-yielding reaction. The following table summarizes typical conditions and reported yields for the TFA deprotection of various Boc-protected amino acids and peptides, which can be extrapolated to this compound.
| Starting Material | TFA Concentration (v/v) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| General Boc-protected peptide | Equal amount as solvent | CH₂Cl₂ or CH₂Cl₂:CH₃OH (9:1) | Until starting material consumed (TLC) | 0 °C to RT | Quantitative | [4] |
| Boc-L-Glu(Z)-Me | ~20% | CH₂Cl₂ | Not specified | Not specified | Not specified | [4] |
| Generic Boc-protected amine | 25% | DCM | 2 h | RT | 60% | [5] |
| Generic Boc-protected amine | 50% | DCM | 2 h | RT | Not specified | [5] |
| BocPhePheOEt | 33% | Chloroform | Overnight | RT | 82% | [6] |
| Generic Boc-protected peptide | 50% | DCM | 15 min | RT | Not specified | [3] |
Experimental Protocols
This section provides a detailed methodology for the deprotection of this compound using TFA.
Materials
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Protocol 1: Standard Deprotection in Dichloromethane
This protocol is suitable for most applications and generally provides a clean product.
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: While stirring, slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM several times.
-
Work-up (for the free amine):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the free amine, 3-(1-naphthyl)-L-alanine.
-
-
Isolation (for the TFA salt):
-
After the initial solvent removal (step 5), dissolve the resulting oil in a minimal amount of DCM or chloroform.
-
Add the solution dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 volumes).
-
A precipitate of the TFA salt should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Rapid Deprotection with Neat TFA
For substrates that are stable to neat acid, this method offers a faster reaction time.
-
Reaction Setup: To the this compound in a round-bottom flask, add neat trifluoroacetic acid (approximately 10-20 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes. Monitor by TLC.
-
Work-up: Follow the same work-up or isolation procedure as described in Protocol 1 (steps 5-7).
Potential Side Reactions and Mitigation
The primary cause of side reactions during TFA deprotection is the generation of the reactive tert-butyl cation. This electrophile can react with nucleophilic side chains of certain amino acids. While 3-(1-naphthyl)-L-alanine itself is not highly susceptible, in the context of a larger peptide, other residues might be at risk.
-
Tryptophan: The indole ring is prone to tert-butylation.
-
Methionine: The thioether can be alkylated to form a sulfonium salt.
To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS): Effective at reducing a variety of side reactions.
-
Water: Can act as a scavenger.
-
Thioanisole: Useful for protecting methionine.
A typical cleavage cocktail for a peptide containing sensitive residues might be TFA/TIS/Water (95:2.5:2.5).
Mandatory Visualizations
References
Application Notes and Protocols: Incorporation of Boc-3-(1-naphthyl)-L-alanine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Boc-3-(1-naphthyl)-L-alanine, a bulky aromatic amino acid, is of particular interest due to its ability to introduce significant hydrophobic and steric bulk, which can lead to novel and enhanced interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into bioactive peptides, with a focus on opioid receptor agonists and CXCR4 antagonists.
Applications of 3-(1-Naphthyl)-L-alanine in Bioactive Peptides
The introduction of a 1-naphthylalanine residue can significantly influence the pharmacological profile of a peptide. The larger aromatic surface, compared to phenylalanine or tryptophan, can lead to enhanced binding affinities and receptor subtype selectivities.[3][4]
Opioid Receptor Modulation: Enkephalin analogues containing β-naphthylalanine have shown increased activity at the µ-opiate receptor, suggesting a role for this modification in developing potent analgesics.[1] The bulky side chain can explore hydrophobic pockets within the receptor binding site, leading to enhanced potency.
Chemokine Receptor Antagonism: The chemokine receptor CXCR4 is a key target in HIV entry, cancer metastasis, and inflammation.[5][6] Peptidomimetic analogues of the CXCR4 antagonist FC131, where 3-(2-naphthyl)alanine is incorporated, have demonstrated potent inhibition of the CXCL12 (SDF-1α)-CXCR4 interaction.[2][6]
Data Presentation: Bioactivity of Peptides Containing Naphthylalanine
The following tables summarize the quantitative bioactivity data for representative peptides incorporating a naphthylalanine residue.
| Peptide/Analogue | Target | Bioactivity Assay | IC50 (nM) | Reference |
| FC131 Analogue 15b (Nal-Gly substituted) | CXCR4 | Inhibition of [¹²⁵I]-SDF-1 binding to CXCR4 | 4.2 | [2] |
| FC131 Analogue 15c (Arg-Nal substituted) | CXCR4 | Inhibition of [¹²⁵I]-SDF-1 binding to CXCR4 | 3.8 | [2] |
| FC131 Analogue 15f (D-Tyr-Arg substituted) | CXCR4 | Inhibition of [¹²⁵I]-SDF-1 binding to CXCR4 | 679 | [2] |
| FC131 Analogue 15g (Gly-D-Tyr substituted) | CXCR4 | Inhibition of [¹²⁵I]-SDF-1 binding to CXCR4 | 334 | [2] |
Table 1: Bioactivity of CXCR4 Antagonist Analogues Containing 3-(2-naphthyl)alanine.[2]
| Biphalin Analogue | µ-Opioid Receptor (IC50, nM) | δ-Opioid Receptor (IC50, nM) | Reference |
| [Tyr-D-Ala-Gly-β³-h-p-NO₂PheNH]₂-hydrazine | 0.72 | 4.66 | [7] |
| [Tyr-D-Ala-Gly-β³-h-p-NO₂PheNH]₂-1,2-phenylenediamine | 10.97 | 1.99 | [7] |
Table 2: Illustrative bioactivity of dimeric enkephalin (biphalin) analogues containing a modified aromatic amino acid (β³-homo-p-nitrophenylalanine) at the 4,4' positions, demonstrating the potential for potent opioid receptor activity with non-canonical amino acids.[7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Naphthylalanine-Containing Peptide
This protocol outlines the manual Boc-SPPS for synthesizing a generic peptide containing a 3-(1-naphthyl)-L-alanine residue.
Materials:
-
Boc-L-amino acids
-
This compound
-
Merrifield resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., p-cresol, p-thiocresol)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry under vacuum.
-
Perform the cleavage from the resin using anhydrous HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation or filtration.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Characterize the final peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.
Protocol 2: CXCR4 Receptor Binding Assay
This protocol is adapted from methods used to evaluate FC131 analogues.[2]
Materials:
-
HEK293 cells transfected with human CXCR4
-
[¹²⁵I]-SDF-1α (radioligand)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Naphthylalanine-containing test peptides
-
Unlabeled SDF-1α (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Membrane Preparation:
-
Culture CXCR4-transfected HEK293 cells to confluency.
-
Harvest the cells and homogenize in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the naphthylalanine-containing test peptide.
-
Add a constant concentration of [¹²⁵I]-SDF-1α (typically at its Kd value).
-
For non-specific binding, add a high concentration of unlabeled SDF-1α.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Opioid Receptor Binding Assay
This protocol is a general method for determining the binding affinity of peptides to opioid receptors.[8][9]
Materials:
-
CHO cells stably expressing µ, δ, or κ opioid receptors
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naphthylalanine-containing test peptides
-
Naloxone (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from opioid receptor-expressing CHO cells as described in Protocol 2.
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the naphthylalanine-containing test peptide.
-
Add a constant concentration of the appropriate radioligand ([³H]DAMGO, [³H]DPDPE, or [³H]U69,593).
-
For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at 25°C for 1 hour.
-
-
Filtration and Washing: As described in Protocol 2.
-
Quantification: As described in Protocol 2.
-
Data Analysis: As described in Protocol 2, to determine the IC50 value for each opioid receptor subtype.
Mandatory Visualizations
Signaling Pathways
Caption: CXCR4 Signaling Pathway and its Inhibition.
Caption: Opioid Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Bioactive Peptide Development.
References
- 1. Enkephalin analogues containing beta-naphthylalanine at the fourth position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of selective CXCR4 antagonists containing alkene dipeptide isosteres - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphalin analogs containing β(3)-homo-amino acids at the 4,4' positions: Synthesis and opioid activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. search.library.ucdavis.edu [search.library.ucdavis.edu]
Application Notes and Protocols: Boc-3-(1-naphthyl)-L-alanine in Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery, enabling the development of therapeutics with enhanced potency, stability, and target specificity. Boc-3-(1-naphthyl)-L-alanine (Boc-1-Nal-OH) is a key building block in this endeavor. Its bulky, hydrophobic naphthyl side chain can significantly influence peptide conformation and engage in favorable interactions with biological targets, making it a valuable component in the design of novel peptide-based drugs, particularly in the fields of oncology and neurology.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures stable and efficient incorporation during solid-phase peptide synthesis (SPPS).[1]
This document provides detailed application notes and protocols for the use of this compound in the development of peptide therapeutics, with a focus on peptides targeting integrin receptors, a class of cell adhesion molecules frequently overexpressed in cancer.
Applications of this compound in Peptide Therapeutics
The unique structural features of 3-(1-naphthyl)-L-alanine contribute to several advantageous properties in peptide therapeutics:
-
Enhanced Binding Affinity: The large aromatic surface area of the naphthyl group can participate in strong hydrophobic and π-π stacking interactions with complementary residues in a target protein's binding pocket, potentially leading to a significant increase in binding affinity.
-
Increased Proteolytic Stability: The steric hindrance provided by the bulky naphthyl side chain can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Improved Pharmacokinetic Properties: The hydrophobic nature of the naphthyl group can enhance membrane permeability and overall bioavailability of the peptide.[2]
-
Conformational Constraint: The incorporation of this bulky unnatural amino acid can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation that is favorable for receptor binding.
A notable example of a peptide therapeutic scaffold where such modifications are explored are ligands targeting α3β1 integrin. This integrin is overexpressed in various cancers, including glioblastoma, breast, and lung cancer, and plays a crucial role in tumor progression, invasion, and metastasis.
Quantitative Data Summary
The following table summarizes the in vitro performance of a series of cyclic peptides targeting α3β1 integrin, demonstrating the impact of amino acid substitutions on binding affinity. While these specific examples utilize other unnatural amino acids, they highlight the principle of optimizing peptide-receptor interactions through side-chain modifications, a role for which this compound is well-suited.
| Peptide | Target | Cell Lines Tested | In Vitro Binding Affinity (Relative to LXY1) |
| LXY1 | Integrin α3β1 | U-87MG, MDA-MB-231 | Baseline |
| LXY3 | Integrin α3β1 | U-87MG, MDA-MB-231 | Improved[3] |
| LXY30 | Integrin α3β1 | U-87MG, various breast and lung cancer cell lines | Significantly Improved |
Note: Specific IC50 or Kd values for LXY3 were not provided in the primary literature; the performance is described as "improved" relative to LXY1.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Cyclic Peptide Incorporating an Unnatural Amino Acid
This protocol provides a general methodology for the manual synthesis of a cyclic peptide using Fmoc/tBu chemistry, which can be adapted for the incorporation of this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (or this compound) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear sequence.
-
Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., Asp and Lys for lactam bridge formation).
-
On-Resin Cyclization: Perform the on-resin cyclization by activating the newly deprotected side-chain carboxyl group and reacting it with the deprotected side-chain amino group in the presence of a coupling reagent and base.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[4]
-
Peptide Precipitation and Purification:
Caption: Solid-Phase Synthesis Workflow for a Cyclic Peptide.
Competitive Binding Assay using Flow Cytometry
This protocol describes how to determine the relative binding affinity of a peptide (e.g., one containing 1-naphthylalanine) to a cell surface receptor (e.g., α3β1 integrin).
Materials:
-
Target cells expressing the receptor of interest (e.g., U-87MG glioblastoma cells)
-
Biotinylated reference peptide (e.g., LXY1)
-
Unlabeled competitor peptide (the peptide of interest)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Streptavidin-phycoerythrin (SA-PE) conjugate
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest the target cells. Resuspend the cells in PBS with 1% FBS.
-
Competitive Incubation:
-
Prepare a series of dilutions of the unlabeled competitor peptide.
-
In separate tubes, mix a fixed concentration of the biotinylated reference peptide with each dilution of the competitor peptide.
-
Add the cell suspension to each tube and incubate on ice for 30-60 minutes.
-
-
Staining:
-
Wash the cells with PBS to remove unbound peptides.
-
Resuspend the cells in a solution containing SA-PE and incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells again to remove unbound SA-PE.
-
Resuspend the cells in PBS and analyze using a flow cytometer.
-
Measure the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis: The decrease in MFI with increasing concentrations of the competitor peptide indicates displacement of the biotinylated reference peptide. The IC50 value (the concentration of competitor that inhibits 50% of the binding of the reference peptide) can be calculated to determine the relative binding affinity.
Caption: Workflow for a Competitive Binding Assay.
Signaling Pathways
Peptides containing this compound that target integrins, such as α3β1, can modulate downstream signaling pathways critical for cancer cell survival, proliferation, and migration. By blocking the interaction of the integrin with its extracellular matrix ligands, these peptides can inhibit the activation of key signaling molecules.
Caption: Simplified α3β1 Integrin Signaling Pathway and Inhibition.
Conclusion
This compound is a valuable building block for the synthesis of peptide therapeutics with potentially enhanced pharmacological properties. Its incorporation can lead to peptides with higher binding affinities and improved stability, making it a key component in the development of targeted therapies for diseases such as cancer. The protocols and information provided herein offer a foundation for researchers to explore the potential of this and other unnatural amino acids in their drug discovery programs.
References
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis of Peptides Containing Boc-3-(1-naphthyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential for enhanced biological activity, increased stability, and novel therapeutic properties. Boc-3-(1-naphthyl)-L-alanine, with its bulky, hydrophobic side chain, is a key building block in the synthesis of peptidomimetics and other peptide-based therapeutics, particularly in the fields of oncology and neurology.[1] The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating such sterically hindered residues is a critical consideration, impacting synthesis efficiency, purity of the final product, and overall workflow.
This document provides a detailed comparison of manual and automated synthesis methodologies for peptides containing this compound, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal approach for their specific needs.
Data Presentation: Manual vs. Automated Synthesis of Peptides with Bulky Unnatural Amino Acids
The successful incorporation of bulky and hydrophobic amino acids like this compound can be challenging, often requiring optimized coupling conditions.[2] While specific data for this exact residue is not extensively published in a comparative format, the following table summarizes representative data for the synthesis of challenging peptides containing similarly sterically hindered or hydrophobic unnatural amino acids.
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Typical Crude Purity | 60-80% | 70-95% | Automated systems with optimized washing and reagent delivery protocols can lead to higher purity crude products. Manual synthesis purity is highly dependent on operator skill. |
| Overall Yield | 10-30% | 20-50% | Automated synthesis often results in higher and more reproducible yields due to minimized manual losses and consistent reaction conditions. |
| Synthesis Time (per 10-mer peptide) | 2-4 days | 8-24 hours | Automation significantly reduces the hands-on time and overall synthesis duration, enabling higher throughput. |
| Coupling Efficiency for Bulky Residues | Variable (may require double coupling) | High (>99% with optimized methods) | Automated synthesizers can employ specialized protocols, such as extended coupling times or elevated temperatures, to drive difficult couplings to completion. |
| Flexibility and Optimization | High | Moderate to High | Manual synthesis allows for on-the-fly adjustments and troubleshooting. Modern automated synthesizers offer significant flexibility in protocol design. |
| Reagent Consumption | Can be higher due to less precise dispensing | Optimized and generally lower for multiple syntheses | Automated systems can be programmed for efficient reagent use, which is advantageous for large-scale or multiple parallel syntheses. |
| Reproducibility | Operator-dependent | High | The standardized nature of automated synthesis ensures high reproducibility between runs. |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the manual synthesis of a generic peptide containing this compound on a 0.1 mmol scale using Merrifield resin.
1. Resin Swelling:
-
Place 200 mg of Merrifield resin (0.5 mmol/g loading) in a fritted reaction vessel.
-
Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. First Amino Acid Loading (Boc-Amino Acid-Cesium Salt Method):
-
In a separate flask, dissolve the C-terminal Boc-amino acid (0.5 mmol) in a mixture of ethanol and water.
-
Neutralize the solution with an aqueous solution of cesium carbonate (Cs₂CO₃) to a pH of 7.0.
-
Evaporate the solution to dryness to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in 5 mL of N,N-dimethylformamide (DMF).
-
Add the solution to the swollen resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF (3x), DMF/DCM (1:1, 3x), and DCM (3x), then dry under vacuum.
3. Iterative Peptide Elongation (Single Coupling Cycle):
-
Boc Deprotection:
-
Neutralization:
-
Add 5 mL of a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (0.38 mmol, 3.8 equivalents) in 3 mL of DMF.
-
Add DIEA (0.8 mmol, 8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the naphthyl group, a longer coupling time or double coupling may be necessary.[2]
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
4. Final Cleavage and Deprotection (HF Method):
-
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.
-
Dry the final peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF reaction vessel with a scavenger cocktail (e.g., anisole).
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Precipitate the crude peptide with cold diethyl ether and wash the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Automated Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol provides a general guideline for automated synthesis on a standard peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the peptide sequence.
1. Synthesizer Setup:
-
Load the appropriate resins, Boc-protected amino acids (including this compound), and reagents onto the synthesizer.
-
Program the synthesis protocol, including the sequence, scale, and specific coupling methods for each amino acid.
2. Automated Synthesis Cycles:
-
The synthesizer will automatically perform the following steps for each amino acid in the sequence:
-
Washing: The resin is washed with DMF.
-
Boc Deprotection: A solution of 50% TFA in DCM is delivered to the reaction vessel.
-
Washing: The resin is washed with DCM and DMF to remove residual acid.
-
Neutralization: A solution of 10% DIEA in DCM is used to neutralize the N-terminal amine.
-
Coupling: The pre-activated Boc-amino acid is delivered to the reaction vessel. For this compound, the protocol should be programmed for an extended coupling time (e.g., 2-4 hours) or a double coupling cycle to ensure high efficiency.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
3. Final Cleavage and Deprotection:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The final cleavage and deprotection are typically performed manually following the HF cleavage protocol described in the manual synthesis section.
Visualizations
Experimental Workflow: Peptide Synthesis and Screening
Caption: Workflow for peptide synthesis and subsequent biological screening.
Signaling Pathway: Anticancer Peptide-Induced Apoptosis
Peptides incorporating 3-(1-naphthyl)-L-alanine have been investigated for their anticancer properties. The bulky, hydrophobic naphthyl group is thought to enhance the peptide's interaction with and disruption of the cancer cell membrane, ultimately leading to apoptosis.[4]
Caption: Proposed mechanism of anticancer peptide-induced apoptosis.
References
Application Note and Protocol: Efficient Cleavage of Peptides Containing 3-(1-naphthyl)-L-alanine from Solid-Phase Resin
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development.[1][2][3] The final and critical step in Fmoc/tBu-based SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.[1][4] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a "cocktail" of scavengers.[4][5]
Peptides incorporating bulky, non-canonical amino acids like 3-(1-naphthyl)-L-alanine (Nal) are of significant interest for modulating peptide structure and function. The large, electron-rich naphthyl side chain, similar to the indole ring of tryptophan (Trp), is highly susceptible to modification by reactive cationic species generated during cleavage.[4][6] These carbocations, arising from protecting groups (e.g., t-butyl) and the resin linker, can cause irreversible alkylation of the naphthyl group, leading to significant impurities and reduced yield of the desired peptide.[6][7]
Therefore, the selection of an appropriate cleavage cocktail containing effective scavengers is paramount for successfully obtaining pure Nal-containing peptides.[4][8] This application note provides detailed protocols and recommendations for the efficient cleavage of peptides containing 3-(1-naphthyl)-L-alanine from various resins, with a focus on minimizing side reactions.
Key Considerations for Nal-Containing Peptides
The primary challenge in cleaving peptides with Nal is preventing the alkylation of its naphthyl side chain. This requires a cleavage cocktail designed to efficiently quench the carbocations generated during acidolysis.[8][9]
-
Similarity to Tryptophan: The naphthyl group of Nal is nucleophilic and prone to electrophilic attack, much like the indole ring of Tryptophan.[4][8] Therefore, cleavage strategies developed for Trp-containing peptides are highly applicable.
-
Scavenger Selection: Scavengers are nucleophilic reagents that trap reactive cations.[4][9] For Nal-containing peptides, scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole are crucial for protecting the aromatic side chain.[8] TIS is particularly effective at quenching trityl and other highly stabilized cations.[5]
-
Resin Washing: Thoroughly washing the peptide-resin before cleavage is essential. Residual dimethylformamide (DMF), a common solvent in SPPS, is basic and can neutralize TFA, inhibiting the cleavage reaction.
Experimental Protocols
Materials and Reagents
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Thioanisole
-
Phenol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cold diethyl ether (or methyl tert-butyl ether)
-
Reaction vessel (glass, with appropriate sealing)
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Nitrogen or Argon gas line
-
Lyophilizer
Protocol 1: General Cleavage of Nal-Containing Peptides
This protocol is suitable for most peptides containing Nal and other sensitive residues like Met or Tyr. It utilizes "Reagent K," a robust, general-purpose cleavage cocktail.[4][10][11]
1. Resin Preparation: a. Place the peptidyl-resin in a sintered glass funnel. b. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and finally MeOH (2x) to shrink the resin.[5] c. Dry the resin completely under a high vacuum for at least 4 hours, or preferably overnight, over KOH.[5]
2. Cleavage Cocktail Preparation (Reagent K): a. In a fume hood, prepare the cleavage cocktail fresh by combining the following reagents in the specified ratio. For 10 mL of cocktail:
- Trifluoroacetic acid (TFA): 8.25 mL (82.5%)
- Phenol: 0.5 mL (5%)
- Water: 0.5 mL (5%)
- Thioanisole: 0.5 mL (5%)
- 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%) b. Mix the solution gently.
3. Cleavage Reaction: a. Place the dried peptidyl-resin (e.g., 100 mg) in a suitable glass reaction vessel. b. Add the freshly prepared Reagent K to the resin (typically 10-20 mL per gram of resin).[11] c. Seal the vessel and stir or gently agitate the mixture at room temperature for 2-4 hours.[8] Note: The optimal time may vary depending on the peptide sequence and other protecting groups present.[4]
4. Peptide Isolation and Precipitation: a. Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate, which contains the peptide.[8] b. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[4] c. In a separate centrifuge tube, place a 10-fold volume of cold diethyl ether relative to the total volume of the TFA filtrate.[4] d. Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing to precipitate the peptide.[4]
5. Peptide Washing and Drying: a. Centrifuge the mixture to pellet the crude peptide. Decant the ether.[8] b. Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers and cleaved protecting groups.[8] c. After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen, followed by drying under a high vacuum.[8] d. The peptide can now be dissolved in an aqueous solvent (e.g., water/acetonitrile mixture) for purification by HPLC.
Figure 1: General workflow for peptide cleavage from resin.
Data Presentation: Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[4] The following table summarizes common cleavage cocktails and their recommended applications.
| Reagent Name | Composition (v/v/w) | Recommended Use & Notes |
| Standard TFA | 95% TFA / 2.5% H₂O / 2.5% TIS | For peptides without sensitive residues like Cys, Met, or Trp/Nal. Not recommended for Nal-containing peptides due to risk of alkylation.[4] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Highly recommended for Nal-containing peptides. A robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Tyr, Trp/Nal).[4][10][11] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A good "low odor" alternative to Reagent K. Effective for scavenging trityl groups but offers less protection for thioethers (Met) compared to EDT/thioanisole.[4][10] |
| TFA/TIS/EDT | 95% TFA / 2.5% TIS / 2.5% EDT | An effective cocktail for peptides containing Cys(Trt) and Trp/Nal, especially when Met is absent.[5] |
Understanding the Cleavage Mechanism and Side Reactions
During TFA-mediated cleavage, both the linker attaching the peptide to the resin and the acid-labile side-chain protecting groups are cleaved, generating highly reactive carbocations.[4][5][9] These cations can perform an electrophilic attack on the electron-rich naphthyl ring of Nal. Scavengers provide an alternative nucleophile to trap these cations, thus protecting the peptide.
Figure 2: Role of scavengers in preventing side reactions.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | - Incomplete cleavage due to insufficient time or TFA concentration. - Residual DMF in the resin neutralizing the TFA. - Peptide precipitation was incomplete. | - Increase cleavage time to 4-6 hours or perform a trial cleavage to optimize.[4][8] - Ensure the resin is washed thoroughly with DCM and dried completely under vacuum before cleavage. - Ensure a 10-fold excess of cold ether is used and that the ether is sufficiently cold. |
| Presence of Impurities / Side Products | - Alkylation of the Nal side chain due to inefficient scavenging. - Oxidation of sensitive residues (e.g., Met). - Incomplete removal of side-chain protecting groups. | - Use a more robust scavenger cocktail like Reagent K.[4][11] Ensure scavengers are fresh. - Use a cocktail containing thioanisole or EDT and degas all solvents.[4][5] - Increase cleavage time. Some protecting groups (e.g., Arg(Pbf)) can be slow to cleave.[5] |
| Peptide is Insoluble after Precipitation | - The peptide is highly hydrophobic. | - After precipitation and initial washing, try washing the pellet with other solvents like ethyl acetate. Dissolve the final product in a minimal amount of DMSO or Acetic Acid before adding an aqueous buffer for HPLC purification. |
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Characterization of Peptides Containing 3-(1-Naphthyl)-L-alanine by HPLC and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can enhance the therapeutic properties of peptides, such as increased metabolic stability, improved receptor affinity and selectivity, and better pharmacokinetic profiles.[1] One such unnatural amino acid, 3-(1-naphthyl)-L-alanine (Nal), is of particular interest due to its bulky aromatic side chain, which can introduce unique conformational constraints and hydrophobic interactions.[2] This application note provides detailed protocols for the synthesis and characterization of peptides containing 3-(1-naphthyl)-L-alanine using solid-phase peptide synthesis (SPPS), reversed-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS).
I. Data Presentation
The following tables summarize typical analytical data obtained for a model peptide containing 3-(1-naphthyl)-L-alanine. For this example, we will use a hypothetical GnRH (Gonadotropin-Releasing Hormone) analogue with the sequence: pGlu-His-Trp-Ser-Tyr-D-Nal(1)-Leu-Arg-Pro-Gly-NH₂.
Table 1: HPLC Characterization of a [D-Nal(1)⁶]-GnRH Analogue
| Parameter | Value |
| Peptide Sequence | pGlu-His-Trp-Ser-Tyr-D-Nal(1)-Leu-Arg-Pro-Gly-NH₂ |
| HPLC System | Standard Analytical HPLC System |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 280 nm |
| Retention Time (t_R_) | 15.8 minutes |
| Purity (by area %) | >98% |
Table 2: Mass Spectrometry Analysis of a [D-Nal(1)⁶]-GnRH Analogue
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Calculated Monoisotopic Mass | 1346.68 Da |
| Observed [M+H]⁺ (m/z) | 1347.69 |
| Observed [M+2H]²⁺ (m/z) | 674.35 |
| Mass Accuracy | < 5 ppm |
Table 3: MS/MS Fragmentation Data for the [M+2H]²⁺ Precursor Ion (m/z 674.35) of [D-Nal(1)⁶]-GnRH Analogue
| Fragment Ion | Calculated m/z | Observed m/z |
| y₁ (Gly-NH₂) | 75.05 | 75.05 |
| y₂ (Pro-Gly-NH₂) | 172.11 | 172.11 |
| y₃ (Arg-Pro-Gly-NH₂) | 328.21 | 328.21 |
| b₂ (pGlu-His) | 238.09 | 238.09 |
| b₃ (pGlu-His-Trp) | 424.17 | 424.18 |
| b₄ (pGlu-His-Trp-Ser) | 511.20 | 511.20 |
| b₅ (pGlu-His-Trp-Ser-Tyr) | 674.26 | 674.27 |
II. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) of a Nal-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing 3-(1-naphthyl)-L-alanine using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-(1-naphthyl)-L-alanine)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-3-(1-naphthyl)-L-alanine at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) for HPLC purification.
-
B. HPLC Purification of the Nal-Containing Peptide
Materials:
-
Crude synthetic peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Preparative or semi-preparative RP-HPLC system with a C18 column
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Dissolve the crude peptide in the initial mobile phase and inject it onto the column.
-
Gradient Elution: Apply a linear gradient of increasing mobile phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 40 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 220 nm and 280 nm.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
C. Mass Spectrometry Analysis of the Nal-Containing Peptide
Materials:
-
Purified peptide
-
Solvent for infusion (e.g., 50:50 acetonitrile/water with 0.1% formic acid)
-
Mass spectrometer (e.g., ESI-Q-TOF)
Protocol:
-
Sample Preparation: Dissolve the purified peptide in the infusion solvent to a concentration of approximately 10-50 µM.
-
MS Analysis (Full Scan):
-
Infuse the peptide solution into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 300-2000 m/z).
-
Identify the protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺).
-
-
MS/MS Analysis (Fragmentation):
-
Select the most abundant and well-resolved precursor ion (e.g., [M+2H]²⁺) for fragmentation.
-
Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
Acquire the MS/MS spectrum.
-
-
Data Analysis:
-
Process the full scan data to determine the accurate mass of the peptide.
-
Analyze the MS/MS spectrum to identify the b- and y-type fragment ions to confirm the amino acid sequence.[3] Specialized software can be used to match the observed fragment ions with the theoretical fragmentation pattern of the expected peptide sequence.
-
III. Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of Nal-containing peptides.
References
Troubleshooting & Optimization
Overcoming steric hindrance with Boc-3-(1-naphthyl)-L-alanine coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, Boc-3-(1-naphthyl)-L-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
The primary challenge in coupling this compound lies in its significant steric hindrance. The bulky naphthyl group on the side chain can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, standard coupling reagents such as DCC or DIC are often inefficient.[1] More potent, onium-salt-based reagents are generally required to achieve high coupling yields.[2] Uronium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium salts like PyBOP and PyAOP, are highly recommended.[3][4] HATU is often considered one of the most powerful coupling reagents for challenging couplings due to the formation of highly reactive OAt esters.[3][5]
Q3: What are the common side reactions to watch out for during the coupling of this compound?
The primary side reaction of concern is racemization, which is the loss of the amino acid's stereochemical integrity.[2] This is particularly a risk with the prolonged activation times or elevated temperatures that might be used to overcome steric hindrance. Another potential issue is the formation of deletion sequences if the coupling reaction does not go to completion.[1] If using uronium reagents like HBTU or HATU in excess, there is a risk of guanidinylation of the N-terminal amine, which terminates the peptide chain.
Q4: How can I monitor the completeness of the coupling reaction?
The ninhydrin (Kaiser) test is a common qualitative method to detect the presence of free primary amines on the resin.[6] A positive result (blue or purple beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete. For N-terminal proline residues, where the ninhydrin test is not applicable, the isatin or chloranil tests can be used.
Troubleshooting Guide
Issue 1: Low Coupling Yield / Incomplete Coupling
A positive ninhydrin test after the initial coupling attempt indicates that unreacted amines remain on the resin.
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
-
Immediate Action: Double Coupling: The most straightforward first step is to perform a second coupling.[4] Drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
-
Advanced Solutions:
-
Switch Coupling Reagent: If double coupling is insufficient, change to a more powerful reagent. For example, if you were using HBTU, switch to HATU or COMU.[3][4]
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time to several hours or even overnight.
-
Elevate Temperature: Carefully increasing the reaction temperature to 40-50°C can enhance the reaction rate. However, this may also increase the risk of racemization.[4]
-
-
Capping: If subsequent coupling attempts fail, it is advisable to "cap" the unreacted amines by acetylation using acetic anhydride. This will prevent the formation of deletion sequences and simplify the purification of the final peptide.[7]
-
Issue 2: Racemization
The formation of diastereomeric impurities due to the loss of stereochemical integrity at the α-carbon is a significant concern.
Strategies to Minimize Racemization
Caption: Key strategies to suppress racemization.
-
Choice of Reagent and Additive: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[2] Using additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is more effective at suppressing racemization than HOBt.[1]
-
Base Selection: Strong bases can promote racemization. Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of diisopropylethylamine (DIPEA).[2]
-
Control Reaction Conditions: Minimize the pre-activation time of the amino acid before adding it to the resin. If using elevated temperatures, optimize for the shortest time necessary to achieve a satisfactory yield.[2]
Data Presentation
The selection of the coupling reagent is critical for overcoming the steric hindrance of this compound. While specific yield data for this particular amino acid is not extensively published, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which can guide reagent selection.
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; based on potentially explosive HOAt.[3][5] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings.[4] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A safer alternative to HATU as it is based on OxymaPure.[3][8] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Avoids guanidinylation side reactions; byproducts are less hazardous than those of BOP.[3][5] |
| DCC/DIC | Carbodiimide | Moderate | Moderate | Moderate | Often requires an additive like HOBt or HOAt; may require longer reaction times or double coupling.[4] |
Experimental Protocols
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy on a Merrifield resin.
Overall Workflow for Boc-SPPS
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Standard Coupling of this compound in Boc-SPPS
This protocol assumes a synthesis scale of 0.1 mmol on a peptide-resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amino group
-
This compound (3 equivalents relative to resin capacity)
-
HATU (2.9 equivalents)
-
Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer reaction time may be necessary compared to non-hindered amino acids.
-
-
Monitoring:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.
-
Perform a Kaiser test to check for the presence of free primary amines.[6]
-
If the test is positive, wash the resin with DMF and repeat the coupling step (double coupling).
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
References
Preventing racemization of Boc-3-(1-naphthyl)-L-alanine during activation
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to help you mitigate racemization during the activation and coupling of Boc-3-(1-naphthyl)-L-alanine and other sterically hindered amino acids.
Troubleshooting Guide: High Levels of D-Enantiomer Detected
If you are observing significant racemization of this compound in your peptide synthesis, consult the following guide to identify and resolve potential issues.
| Symptom | Potential Cause | Recommended Solution |
| High percentage of D-diastereomer in the final peptide. | Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without a racemization-suppressing additive. | Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. If using a carbodiimide is necessary, always include an additive such as HOBt, HOAt, or Oxyma.[1][2][3] |
| Racemization is still observed with modern coupling reagents. | Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA). | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Carefully control the stoichiometry of the base. |
| The coupling reaction is slow, and racemization is high. | Prolonged Activation Time: Allowing the Boc-amino acid to remain in its activated state for an extended period before coupling increases the opportunity for oxazolone formation. | Minimize the pre-activation time. An in-situ activation, where the coupling reagent is added to the mixture of the amino acid and the amine component, is ideal.[4] |
| Increased racemization with microwave-assisted synthesis. | High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization. | Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step. For microwave-assisted synthesis, consider reducing the temperature for the coupling of this sterically hindered residue.[4] |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of the pure L-enantiomer into a mixture of both L- and D-isomers.[5] For this compound, this results in the incorporation of the undesired D-enantiomer into your peptide sequence. The bulky naphthyl group can create steric hindrance, potentially slowing down the coupling reaction and providing more time for racemization to occur. The presence of these diastereomeric impurities can be difficult to separate and may significantly alter the biological activity of the final peptide.
Q2: What is the primary chemical mechanism of racemization for Boc-protected amino acids?
A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids like Boc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[4] This occurs when the carboxylic acid group is activated by a coupling reagent. The alpha-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. The subsequent attack by the amine component on the now achiral oxazolone can produce both the desired L-peptide and the undesired D-diastereomer.[5]
Q3: How do coupling reagent additives help in preventing racemization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[3] These additives react with the activated carboxylic acid to form an active ester. This active ester is more stable towards racemization than the initial activated intermediate and reacts readily with the amine component to form the desired peptide bond with a lower risk of epimerization.[2]
Q4: Which coupling reagents are recommended for sterically hindered amino acids like this compound?
A4: For sterically hindered amino acids, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly recommended.[6] These reagents are known for their high coupling efficiency and rapid reaction times, which help to minimize the opportunity for racemization.[2] HATU, in particular, is often preferred for challenging couplings due to its high reactivity and ability to overcome steric hindrance.[3]
Quantitative Data on Racemization
| Coupling Reagent/Method | Additive | Base | Typical Racemization (%) | Key Considerations |
| DIC | None | DIEA | 5 - 15 | High risk of racemization without an additive. |
| DIC | HOBt | NMM | 1 - 5 | HOBt significantly suppresses racemization.[3] |
| DIC | HOAt | NMM | < 2 | HOAt is generally more effective than HOBt. |
| HBTU | - | DIEA | < 3 | Efficient coupling, but careful control of base is important. |
| HATU | - | DIEA/Collidine | < 1 | Highly efficient for hindered couplings with very low racemization.[2][3] |
| PyBOP | - | DIEA | < 2 | Good alternative to uronium salts. |
Note: The actual extent of racemization can vary depending on the specific amino acid sequence, solvent, temperature, and reaction time.
Experimental Protocol: Low-Racemization Coupling of this compound using HATU
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Resin-bound peptide with a free N-terminal amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.
-
Amino Acid and Coupling Reagent Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.
-
Activation: Add DIEA or 2,4,6-collidine (6 equivalents) to the amino acid and coupling reagent solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Deprotection: Proceed with the standard procedure for Boc deprotection (e.g., using TFA in DCM) to prepare for the next coupling cycle.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical pathways.
Caption: Chemical pathways for coupling and racemization.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Boc-3-(1-naphthyl)-L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-3-(1-naphthyl)-L-alanine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound in SPPS?
A1: The main challenges stem from the bulky and hydrophobic nature of the 1-naphthyl side chain.[1][2] This can lead to:
-
Steric Hindrance: The large side chain can physically obstruct the coupling reaction, leading to incomplete acylation and lower coupling efficiency.[1][3]
-
Peptide Aggregation: The hydrophobicity of the naphthyl group can promote the self-association of peptide chains on the resin, hindering reagent access and leading to incomplete coupling and deprotection steps.[4]
-
Side Reactions during Cleavage: The electron-rich naphthyl ring is susceptible to modification by reactive cations generated during the final acid cleavage step.[5]
Q2: Which coupling reagents are most effective for this compound?
A2: Due to the steric hindrance, standard coupling reagents may not be sufficient. More potent activating agents are recommended to ensure efficient and complete coupling. Uronium/aminium salt-based reagents like HBTU and HATU, or phosphonium salt-based reagents like PyBOP and PyAOP, are generally more effective for sterically hindered amino acids.[6][7]
Q3: What are the potential side reactions during the final TFA cleavage, and how can they be minimized?
A3: The primary side reaction during trifluoroacetic acid (TFA) cleavage is the alkylation of the electron-rich naphthyl ring by carbocations generated from the cleavage of the Boc group and other side-chain protecting groups.[5] This can lead to the formation of tert-butylated naphthylalanine residues. To minimize this, a scavenger cocktail should be added to the cleavage mixture to "trap" these reactive carbocations.[5]
Q4: Can I use standard Boc-SPPS protocols for peptides containing 3-(1-naphthyl)-L-alanine?
A4: While the fundamental steps of the Boc-SPPS cycle remain the same, standard protocols often need to be optimized to accommodate the challenges posed by this bulky amino acid. Modifications may include using more powerful coupling reagents, extending reaction times, performing double couplings, and using solvents that minimize aggregation.[8]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free amines.
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyAOP instead of standard carbodiimides like DCC/HOBt. 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 3. Increase reagent concentration: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents. |
| Peptide Aggregation | 1. Change the solvent: Use N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF to disrupt secondary structures. 2. Elevate the temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to reduce aggregation. |
| Insufficient Reaction Time | Extend the coupling time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor progress with the Kaiser test. |
Issue 2: Low Crude Peptide Purity After Cleavage
Symptom: HPLC analysis of the crude peptide shows multiple unexpected peaks close to the main product peak.
| Potential Cause | Recommended Solution(s) |
| Alkylation of the Naphthyl Ring | Optimize the scavenger cocktail: During TFA cleavage, use a scavenger mixture such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) to quench reactive carbocations.[5] For sequences also containing sensitive residues like Trp or Met, consider adding 1,2-ethanedithiol (EDT). |
| Incomplete Deprotection/Coupling Cycles | Review synthesis monitoring: Ensure that each deprotection and coupling step throughout the synthesis went to completion. Incomplete reactions lead to deletion sequences that can be difficult to separate. |
| Oxidation of the Peptide | Work under an inert atmosphere: After cleavage, handle the crude peptide under nitrogen or argon to minimize oxidation, especially if other sensitive residues are present. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF.
-
Activation: Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the swollen resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow or colorless beads) indicates a complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2-6 with fresh reagents.
-
Washing: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: Final Cleavage and Deprotection
This protocol is designed to minimize side reactions on the naphthyl ring during cleavage.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin in a suitable reaction vessel (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration.
-
Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
// Nodes start [label="Start SPPS with\nBoc-Nal(1)-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Coupling Step", fillcolor="#F1F3F4", fontcolor="#202124"]; kaiser_test [label="Kaiser Test", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; positive [label="Positive\n(Incomplete)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; negative [label="Negative\n(Complete)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; double_couple [label="Double Couple", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_reagent [label="Use Stronger\nCoupling Reagent\n(e.g., HATU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; next_cycle [label="Proceed to\nNext Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; final_cleavage [label="Final Cleavage (TFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_ms [label="HPLC/MS Analysis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pure [label="High Purity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; impure [label="Low Purity/\nSide Products", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_cleavage [label="Troubleshoot Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_scavengers [label="Optimize Scavengers\n(e.g., add TIS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Purified Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> coupling; coupling -> kaiser_test; kaiser_test -> positive [label=" "]; kaiser_test -> negative [label=" "]; positive -> troubleshoot; troubleshoot -> double_couple; troubleshoot -> change_reagent; double_couple -> coupling; change_reagent -> coupling; negative -> next_cycle; next_cycle -> final_cleavage [style=dashed]; final_cleavage -> hplc_ms; hplc_ms -> pure; hplc_ms -> impure; impure -> troubleshoot_cleavage; troubleshoot_cleavage -> optimize_scavengers; optimize_scavengers -> final_cleavage; pure -> end; } .enddot Caption: Troubleshooting workflow for SPPS with this compound.
// Nodes peptide_resin [label="Peptide-Resin-Nal(1)", fillcolor="#F1F3F4", fontcolor="#202124"]; tfa_cleavage [label="TFA Cleavage", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; boc_removal [label="Boc Group Removal", fillcolor="#FBBC05", fontcolor="#202124"]; tbu_cation [label="tert-Butyl Cation (tBu+)\n(Reactive Intermediate)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
desired_peptide [label="Desired Peptide", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Side Product:\ntert-Butylated Nal(1)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
scavenger [label="Scavenger\n(e.g., TIS)", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; trapped_cation [label="Trapped Cation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges peptide_resin -> tfa_cleavage; tfa_cleavage -> boc_removal; boc_removal -> tbu_cation;
tbu_cation -> side_product [label="Alkylation of\nNaphthyl Ring"]; tfa_cleavage -> desired_peptide [label="Successful Cleavage"];
tbu_cation -> scavenger [label="Reaction with...", style=dashed]; scavenger -> trapped_cation [label="Forms..."]; } .enddot Caption: Side reaction during TFA cleavage involving this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Solubility of Peptides with 3-(1-naphthyl)-L-alanine
The incorporation of the bulky, non-natural amino acid 3-(1-naphthyl)-L-alanine (Nal) is a powerful strategy for modulating the pharmacological properties of peptides. However, its large hydrophobic side chain significantly decreases the aqueous solubility of the resulting peptide, often leading to challenges in handling, formulation, and experimental reproducibility.[1][2] This guide provides troubleshooting advice and detailed protocols to address these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 3-(1-naphthyl)-L-alanine insoluble in aqueous buffers?
A1: The 3-(1-naphthyl)-L-alanine residue possesses a large, non-polar aromatic side chain, which significantly increases the overall hydrophobicity of the peptide.[1] Peptides with a high content of hydrophobic amino acids tend to aggregate in aqueous solutions to minimize the unfavorable interaction between these non-polar residues and water molecules.[3][4][5] This self-association and aggregation leads to poor solubility.
Q2: What is the first and most critical step before attempting to dissolve my entire peptide sample?
A2: Always perform a small-scale solubility test.[6][7] Before committing your entire stock, use a small aliquot of the lyophilized peptide to test different solvents and conditions. This prevents the loss of valuable material if a particular solvent system is ineffective.[7][8] Remember to allow the vial to warm to room temperature before opening to prevent condensation and moisture uptake.[5]
Q3: How does the pH of the solution affect the solubility of my peptide?
A3: The pH of the solution is a critical factor influencing peptide solubility because it determines the net charge of the molecule.[3] Peptides are typically least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[3] By adjusting the pH of the solvent away from the pI, you can increase the net charge, leading to greater electrostatic repulsion between peptide molecules and enhanced interaction with water, thereby improving solubility.[7][9]
Q4: Can I use organic solvents to dissolve my peptide? Which ones are recommended?
A4: Yes, for highly hydrophobic peptides, dissolving in a minimal amount of an organic co-solvent first is a standard and effective strategy.[10][11][12] The most commonly used and recommended organic solvents are:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for most hydrophobic peptides.[5][6][10] However, it should be avoided if your peptide contains cysteine (Cys), methionine (Met), or tryptophan (Trp) residues, as it can cause oxidation.[10][13]
-
Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides susceptible to oxidation.[5][10][13]
-
Acetonitrile (ACN): Another viable option for initial solubilization.[5][6][10]
-
Isopropanol or Ethanol: Can also be used but may be less effective for extremely insoluble peptides.[6][11]
After initial dissolution in the organic solvent, the aqueous buffer should be added slowly and stepwise while vortexing to reach the final desired concentration.[5][6][7]
Q5: Are there other physical methods to aid in peptide dissolution?
A5: Yes, sonication and gentle warming can be effective.
-
Sonication: Using a bath sonicator can help break apart peptide aggregates and accelerate the dissolution process.[4][6][11]
-
Gentle Warming: Heating the solution to temperatures below 40°C can increase the kinetic energy and improve solubility.[5][7][9] However, you must exercise caution to avoid thermal degradation of the peptide.[6][7]
Troubleshooting Guide
This section provides a systematic approach to tackle solubility problems with your 3-(1-naphthyl)-L-alanine-containing peptide.
Problem: Lyophilized peptide powder will not dissolve in water or standard aqueous buffer (e.g., PBS, Tris).
This is the most common issue encountered due to the hydrophobic nature of the Nal residue.
Caption: Stepwise workflow for troubleshooting peptide solubility.
Data Presentation
Table 1: Effect of pH Adjustment on Peptide Solubility
| Peptide Net Charge at pH 7 | Isoelectric Point (pI) | Recommended Initial Solvent | Expected Solubility Trend |
| Positive (Basic) | > 7.5 | Dilute Acetic Acid (e.g., 10%) | Solubility increases as pH is lowered further from the pI.[6][11] |
| Negative (Acidic) | < 6.5 | Dilute Ammonium Bicarbonate (e.g., 10%) | Solubility increases as pH is raised further from the pI.[6][11] |
| Neutral | ~ 6.5 - 7.5 | Organic Co-solvent (DMSO, DMF) | Poor aqueous solubility across a wide pH range.[6][8][11] |
Table 2: Common Organic Co-solvents and Their Properties
| Co-solvent | Polarity | Recommended Use | Considerations |
| DMSO | High | Highly hydrophobic/neutral peptides | Can oxidize Cys, Met, Trp residues.[10][13] Low toxicity for cell-based assays at low concentrations (<1%).[6] |
| DMF | High | Alternative to DMSO for oxidation-sensitive peptides | Higher toxicity than DMSO.[10] |
| Acetonitrile | Medium | Hydrophobic peptides | Can be used when DMSO/DMF interfere with assays.[10] |
| Isopropanol | Medium | Moderately hydrophobic peptides | Less effective for highly insoluble peptides.[11] |
Experimental Protocols
Protocol 1: Solubility Testing Using pH Adjustment
This protocol is for peptides with a predicted net positive (basic) or negative (acidic) charge at neutral pH.
Materials:
-
Lyophilized peptide
-
Sterile deionized water
-
10% (v/v) acetic acid solution
-
10% (w/v) ammonium bicarbonate solution
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature. Weigh a small, known amount (e.g., 0.1-0.5 mg) of the peptide into a sterile microcentrifuge tube.
-
Initial Test: Add a small volume of sterile deionized water to achieve a high concentration (e.g., 5-10 mg/mL) and vortex thoroughly for 1-2 minutes.
-
pH Adjustment (if insoluble in water):
-
For Basic Peptides (pI > 7): Add the 10% acetic acid solution dropwise (1-2 µL at a time) while continuously vortexing. Observe for dissolution.[6][7]
-
For Acidic Peptides (pI < 7): Add the 10% ammonium bicarbonate solution dropwise (1-2 µL at a time) while continuously vortexing. Observe for dissolution.[6][7]
-
-
Final Dilution: Once the peptide is dissolved, you can slowly dilute the concentrated stock solution with your desired aqueous buffer to the final working concentration.
-
Final Check: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual undissolved material before use.[6]
Protocol 2: Solubilization of Highly Hydrophobic Peptides Using an Organic Co-solvent
This protocol is the recommended method for neutral peptides or any peptide containing 3-(1-naphthyl)-L-alanine that fails to dissolve using pH adjustment.
Materials:
-
Lyophilized peptide
-
High-purity DMSO or DMF
-
Desired sterile aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Preparation: Allow the peptide vial to warm to room temperature. Weigh a known amount of the peptide into a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal, precise volume of pure DMSO or DMF to the lyophilized powder (e.g., 10-20 µL for 1 mg of peptide).[7]
-
Vortexing: Vortex the vial vigorously for 2-5 minutes until the peptide is completely dissolved. The solution must be perfectly clear.[7]
-
Stepwise Dilution: This is the most critical step. While continuously vortexing the peptide-organic solution, add your desired aqueous buffer very slowly in a dropwise manner.[5][7] If the solution becomes cloudy or precipitation is observed, you have exceeded the solubility limit.
-
Physical Assistance (if needed): If the peptide is slow to dissolve or if minor cloudiness appears upon dilution, place the tube in a bath sonicator for 5-10 minutes.[11]
-
Final Check: Before use, centrifuge the solution at high speed (>10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube, leaving any potential micro-precipitate behind.[6]
Caption: Critical steps for dissolving peptides with co-solvents.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. health-sector-reform.org [health-sector-reform.org]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. bachem.com [bachem.com]
- 12. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydrophobic Peptides Containing 1-Naphthylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, specifically those incorporating the bulky, non-polar amino acid 1-naphthylalanine (Nal).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 1-naphthylalanine so difficult to purify?
A1: Peptides incorporating 1-naphthylalanine present significant purification challenges primarily due to the bulky and highly hydrophobic nature of the naphthyl group.[1] This leads to several issues:
-
Poor Solubility: These peptides often have limited solubility in both aqueous and common organic solvents used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Aggregation: The strong hydrophobic interactions promoted by the 1-naphthylalanine residue can cause the peptides to self-associate and form aggregates.[2][3] This aggregation can be irreversible and lead to low recovery and poor peak shape during chromatography.
-
Strong Retention on RP-HPLC columns: The hydrophobicity of 1-naphthylalanine causes strong binding to C18 columns, often requiring high concentrations of organic solvent for elution, which can exacerbate solubility and aggregation problems.[4]
Q2: My 1-naphthylalanine-containing peptide won't dissolve in standard HPLC mobile phases. What should I do?
A2: Poor solubility is a common first hurdle. A systematic approach to solubility testing is recommended before attempting purification.[1]
-
Initial Solvent Screening: Test the solubility of a small amount of your peptide in various solvents.[5] Start with common HPLC solvents and then move to stronger organic solvents if necessary.
-
Recommended Solvents for Hydrophobic Peptides:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol
-
n-Propanol[1]
-
-
Dissolution Protocol:
-
Use of Co-solvents: If the peptide dissolves in a strong organic solvent like DMSO, you can then dilute it with your initial mobile phase.[6] Be cautious not to dilute to the point of precipitation.
Q3: I'm observing a broad, tailing peak, or no peak at all, during RP-HPLC of my 1-naphthylalanine peptide. What's happening?
A3: These are classic signs of on-column aggregation or irreversible binding. Here are several strategies to troubleshoot this:
-
Optimize the Organic Mobile Phase: Acetonitrile may not be a strong enough solvent for highly hydrophobic peptides. Consider using or blending with n-propanol or isopropanol, which can improve solubility and disrupt aggregation.[1]
-
Adjust the Mobile Phase Modifier:
-
Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60 °C) can increase peptide solubility, reduce mobile phase viscosity, and improve peak shape.
-
Change the Stationary Phase: If a C18 column is too retentive, consider a less hydrophobic stationary phase like C8, C4, or a phenyl column.[9]
-
Optimize the Gradient: A shallow gradient can improve the resolution of closely eluting impurities.[10] For very hydrophobic peptides, starting the gradient with a higher initial percentage of organic solvent (e.g., 20-30%) can prevent on-column precipitation.
Q4: Are there alternatives to RP-HPLC for purifying these challenging peptides?
A4: Yes, if RP-HPLC proves intractable, consider these alternative strategies:
-
Precipitation and Washing: For very insoluble peptides, a non-chromatographic method can be effective. This involves precipitating the peptide from the cleavage cocktail (e.g., with cold ether), followed by washing with appropriate solvents to remove scavengers and other impurities.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity in an aqueous mobile phase with a high salt concentration. Peptides are eluted by decreasing the salt concentration. This can be a gentler alternative to RP-HPLC.
-
Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a powerful purification step to remove impurities with different charge characteristics.[12]
Troubleshooting Guides
Issue 1: Poor Peptide Solubility
| Symptom | Possible Cause | Troubleshooting Steps |
| Lyophilized peptide does not dissolve in the initial mobile phase. | The peptide is highly hydrophobic and requires a stronger organic solvent. | 1. Perform a systematic solubility test with a small amount of peptide.[5]2. Try dissolving in DMSO, DMF, or neat ACN first, then dilute with the aqueous mobile phase.[6]3. Use sonication to aid dissolution.[13] |
| Peptide precipitates when diluted with the aqueous mobile phase. | The concentration of the organic solvent is too low to maintain solubility. | 1. Increase the initial percentage of organic solvent in your mobile phase.2. Dissolve the peptide in the minimum required volume of strong organic solvent before dilution. |
Issue 2: Poor Chromatographic Performance (Broad Peaks, Tailing, Low Recovery)
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad, tailing peaks. | On-column aggregation, secondary interactions with the stationary phase. | 1. Increase the column temperature.2. Switch to a mobile phase containing n-propanol or isopropanol.[1]3. Optimize the concentration of the ion-pairing agent (e.g., TFA).[14] |
| No peptide elution or very low recovery. | Irreversible adsorption to the column, severe aggregation. | 1. Use a less hydrophobic column (C8, C4, Phenyl).[9]2. Perform a post-run blank with a strong solvent system (e.g., high percentage of n-propanol) to check for carryover.[1]3. Consider alternative purification methods like precipitation.[11] |
| Poor resolution of impurities. | Inadequate separation conditions. | 1. Optimize the gradient slope (make it shallower).[10]2. Try a different mobile phase modifier (e.g., formic acid instead of TFA) to alter selectivity.[8]3. Use an orthogonal purification technique (e.g., IEX followed by RP-HPLC).[12] |
Data Presentation
Table 1: Recommended Solvents for Solubility Testing of Hydrophobic Peptides
| Solvent | Properties | Considerations |
| Water with 0.1% TFA or Formic Acid | Standard starting solvent for RP-HPLC. | Often insufficient for peptides with high 1-naphthylalanine content. |
| Acetonitrile (ACN) | Common organic modifier in RP-HPLC. | May not be strong enough to prevent aggregation of highly hydrophobic peptides.[1] |
| Isopropanol (IPA) | Stronger organic solvent than ACN. | Can improve solubility and disrupt aggregation. Increases mobile phase viscosity. |
| n-Propanol | Stronger organic solvent than IPA. | Very effective for highly hydrophobic peptides. Significantly increases mobile phase viscosity, may require higher temperatures and pressures.[1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar solvent. | Excellent for dissolving very hydrophobic peptides. Must be compatible with subsequent analytical steps.[6] |
| Dimethylformamide (DMF) | Aprotic, polar solvent. | Similar to DMSO, good for initial dissolution.[6] |
Table 2: Comparison of Mobile Phase Modifiers for RP-HPLC
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong ion-pairing agent, generally provides sharp peaks.[7] | Can suppress ionization in mass spectrometry.[15] |
| Formic Acid (FA) | 0.1% | Volatile and compatible with mass spectrometry.[8] | Weaker ion-pairing agent, may result in broader peaks for some peptides. |
| Difluoroacetic Acid (DFA) | 0.1% | A compromise between TFA and FA, offering good chromatography and improved MS sensitivity compared to TFA. | Not as commonly used as TFA or FA. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
-
Aliquot a small, known amount (e.g., 0.1 mg) of the lyophilized peptide into several microcentrifuge tubes.
-
To the first tube, add 10 µL of deionized water. Vortex and observe.
-
If the peptide is not soluble, add 10 µL of a 50:50 acetonitrile/water solution with 0.1% TFA. Vortex and observe.
-
Continue this stepwise increase in organic solvent concentration.
-
For highly hydrophobic peptides, test solubility in 100% DMSO, DMF, ACN, isopropanol, or n-propanol.
-
Once a suitable solvent is found for dissolution, test the effect of adding your intended aqueous mobile phase to ensure the peptide remains in solution.
-
Use sonication for short bursts to aid in dissolving resistant peptides.[13]
Protocol 2: RP-HPLC Method Development for a 1-Naphthylalanine Peptide
-
Column Selection: Start with a C4 or C8 column, 300 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Initial Gradient: Run a broad gradient from 5% to 95% B over 30 minutes to determine the approximate elution time of the peptide.
-
Troubleshooting & Optimization:
-
If the peak is broad or tailing, increase the column temperature to 40-60 °C.
-
If the peptide is still poorly resolved or shows signs of aggregation, replace Mobile Phase B with 0.1% TFA in a 50:50 mixture of acetonitrile and n-propanol.[1] Re-run the initial gradient.
-
Once the peptide elutes as a reasonably sharp peak, optimize the gradient around the elution point. For example, if the peptide elutes at 60% B, run a shallower gradient from 40% to 70% B over 30 minutes.
-
Mandatory Visualization
References
- 1. nestgrp.com [nestgrp.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 8. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polypeptide.com [polypeptide.com]
- 13. jpt.com [jpt.com]
- 14. biotage.com [biotage.com]
- 15. agilent.com [agilent.com]
Incomplete coupling of Boc-3-(1-naphthyl)-L-alanine and solutions
Welcome to the technical support center for troubleshooting the use of Boc-3-(1-naphthyl)-L-alanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently asked questions to improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
Incomplete coupling of this compound is primarily due to significant steric hindrance. This hindrance arises from several factors:
-
Bulky Naphthyl Side Chain: The large, rigid naphthyl group attached to the β-carbon physically obstructs the approach of the activated carboxylic acid to the free amine on the growing peptide chain.[1][2][3]
-
N-terminal Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group also contributes considerable bulk around the reaction center.[1]
-
Growing Peptide Chain: As the peptide elongates, it can fold or create a sterically demanding environment around the N-terminus, further hindering the incoming amino acid.[4][5]
-
Peptide Aggregation: Sequences containing hydrophobic residues like naphthylalanine are prone to aggregation on the resin. This can make the reactive sites inaccessible to the coupling reagents.[3][4][5][6][7]
Q2: How can I detect incomplete coupling of this compound?
The most common method for real-time monitoring of the coupling reaction is the qualitative Kaiser (ninhydrin) test .[5][8] This test detects the presence of free primary amines on the resin.
-
Positive Test (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[2][5]
-
Negative Test (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[2][5]
For a more definitive and quantitative analysis after the synthesis is complete, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . The presence of deletion sequences (peptides missing the 3-(1-naphthyl)-L-alanine residue) will confirm incomplete coupling.[2]
Q3: What are the immediate steps to take if an incomplete coupling is detected by a positive Kaiser test?
If a positive Kaiser test indicates an incomplete coupling, the most straightforward initial step is to perform a "double coupling" .[1][2][9] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step.[1][2] If the Kaiser test remains positive after a second coupling, it is advisable to "cap" the unreacted amines by acetylating them with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.[1][2][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after a single coupling | Steric Hindrance: The bulky nature of the amino acid slows down the reaction kinetics. | 1. Perform a Double Coupling: Immediately repeat the coupling step with fresh reagents.[1][2] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[6] |
| Positive Kaiser test persists after double coupling | Severe Steric Hindrance or Peptide Aggregation: The reactive sites on the resin are inaccessible. | 1. Switch to a More Potent Coupling Reagent: If using carbodiimides like DCC/HOBt, switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP, PyAOP) salt.[1][6][] 2. Cap Unreacted Amines: Use acetic anhydride to block the remaining free amines and prevent deletion sequences.[1][2][5] 3. Change Solvent: Switch from DMF to NMP, which has superior solvating properties and can help disrupt aggregation.[6] |
| Low final yield and presence of deletion sequences in HPLC/MS | Systematically Inefficient Coupling: The chosen coupling protocol is not robust enough for this hindered residue. | 1. Optimize Coupling Reagent: Use high-potency reagents like HATU or PyAOP from the outset.[6] 2. Increase Reagent Excess: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base.[1] 3. Elevate Temperature: Gentle heating can increase the reaction rate, but must be used cautiously to avoid racemization. Microwave-assisted peptide synthesis (MASPPS) is highly effective for driving difficult couplings to completion.[6] |
| Difficulty dissolving reagents | Poor Solvent Quality or Reagent Degradation: Solvents may not be anhydrous, or coupling reagents may have degraded. | 1. Use High-Purity Solvents: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP.[1] 2. Use Fresh Reagents: Coupling reagents, especially phosphonium and uronium salts, can be sensitive to moisture and should be stored properly and used fresh.[1] |
Data Presentation
Comparison of Coupling Reagent Effectiveness for Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Potency | Key Characteristics |
| Carbodiimides | DCC, DIC (+ HOBt/Oxyma) | Standard | Often insufficient for sterically demanding couplings; risk of side reactions.[1][6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Form highly reactive esters that overcome steric barriers; byproducts are generally less hazardous than those from some older reagents.[1][6][11] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | Very High | Among the most efficient reagents, especially HATU, which forms highly reactive OAt-esters.[6][11][12] COMU is a safer alternative with comparable efficiency to HATU.[12] |
| Acyl Fluorides | TFFH | Exceptionally High | Generates amino acid fluorides in situ, which are highly reactive and effective for extremely hindered couplings, such as with α,α-disubstituted amino acids.[6][12][13] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
This protocol is for a standard coupling reaction on a 0.1 mmol scale.
-
Resin Preparation: Ensure the N-terminal Boc group of the preceding amino acid has been removed with Trifluoroacetic Acid (TFA) and the resin has been neutralized with a base like Diisopropylethylamine (DIPEA).
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) in DMF.
-
Add a coupling reagent (e.g., HATU, 2.9 equivalents, 0.29 mmol).
-
Add DIPEA (6 equivalents, 0.6 mmol).
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test to check for completion.[5]
-
Protocol 2: Double Coupling Procedure
Follow this protocol if the Kaiser test after the initial coupling (Protocol 1) is positive.
-
Initial Coupling and Wash: Complete steps 1-4 of the Standard Coupling Protocol.
-
Positive Kaiser Test Confirmation: Confirm that the resin beads turn blue with the ninhydrin test.
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1.
-
Add this fresh solution to the resin and agitate for another 2-4 hours.
-
-
Final Wash and Monitoring:
-
Repeat the washing procedure (step 4 of Protocol 1).
-
Perform a second Kaiser test. If negative, proceed with the synthesis. If it remains positive, proceed to the capping protocol.
-
Protocol 3: Capping of Unreacted Amines
Use this protocol when double coupling fails to yield a negative Kaiser test.
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the deprotection step for the next cycle.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Simplified diagram of the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Aggregation of Peptides with 1-Naphthylalanine During Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during the synthesis of peptides containing the unnatural amino acid 1-naphthylalanine (1-Nal). Due to its bulky and hydrophobic nature, 1-Nal can significantly increase the propensity for peptide chain aggregation on the solid support, leading to incomplete reactions and low purity of the final product.[1][2]
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets.[3] This phenomenon is particularly prevalent in sequences containing hydrophobic and sterically bulky amino acids, such as 1-naphthylalanine.[1][2] As the peptide chain elongates on the resin, it can fold back on itself or interact with neighboring chains, making the reactive N-terminus inaccessible for the next coupling step.[3] This results in truncated sequences and overall lower synthesis yield and purity.
Q2: Why are peptides containing 1-naphthylalanine particularly prone to aggregation?
A2: 1-Naphthylalanine possesses a large, hydrophobic naphthalene ring system.[1] This bulky aromatic side chain increases the hydrophobicity and steric hindrance of the peptide.[1] These characteristics promote strong intermolecular interactions, including π-π stacking and hydrophobic collapse, which are major drivers of aggregation.[4][5] The steric bulk of the 1-Nal residue can also physically hinder the approach of the next amino acid, slowing down coupling reactions and giving more time for aggregation to occur.[1]
Q3: What are the visible signs of peptide aggregation during synthesis?
A3: Several signs can indicate that peptide aggregation is occurring during SPPS. In batch synthesis, a noticeable shrinking of the resin beads is a common indicator. For continuous flow synthesis, you might observe a flattening and broadening of the UV deprotection signal. Additionally, a positive result from a ninhydrin (Kaiser) test after a coupling step suggests that there are still free amines on the resin, which could be due to incomplete coupling caused by aggregation.[6]
Q4: Can I predict if my 1-naphthylalanine-containing peptide sequence will aggregate?
A4: While it is challenging to predict aggregation with absolute certainty from the sequence alone, certain characteristics increase the likelihood. Sequences with a high content of hydrophobic residues, including 1-Nal, and β-branched amino acids (Val, Ile, Thr) are at high risk. The presence of glycine in combination with these residues can also promote β-sheet formation and aggregation.[3] Several computational tools and algorithms are available to predict aggregation-prone regions within a peptide sequence, which can help in planning a synthesis strategy.[7]
Troubleshooting Guides
Guide 1: Incomplete Coupling or Positive Ninhydrin Test
If you observe a positive ninhydrin (Kaiser) test after a coupling step, it indicates the presence of unreacted free amines, likely due to aggregation-induced steric hindrance. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a positive ninhydrin test.
Guide 2: Poor Resin Swelling or Shrinking
Resin shrinking is a physical manifestation of peptide aggregation on the solid support. This guide provides steps to mitigate this issue.
-
Solvent Exchange: Replace the current synthesis solvent (e.g., DMF) with N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). These solvents are better at disrupting secondary structures.[3][8] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[3]
-
Sonication: Gently sonicate the reaction vessel for short periods (e.g., 30-60 seconds) to help break up resin clumps and improve solvent penetration.
-
Elevated Temperature: Increase the coupling temperature. Microwave-assisted peptide synthesis (MA-SPPS) is highly effective at preventing aggregation by using elevated temperatures (e.g., 60-90°C) to disrupt hydrogen bonding.[9][10]
-
Chaotropic Agents: Incorporate chaotropic salts, such as LiCl or KSCN (at concentrations around 0.4 M in DMF), into the coupling and/or washing steps.[11][12] These salts disrupt the hydrogen-bonding networks that lead to aggregation.
Data Presentation
The choice of synthesis parameters can significantly impact the outcome when dealing with aggregation-prone sequences containing 1-naphthylalanine. The following tables summarize the expected effects of various strategies.
Table 1: Comparison of Solvents for SPPS of Hydrophobic Peptides
| Solvent | Polarity | Aggregation Disruption | Coupling Reagent Solubility | Recommendation for 1-Nal Peptides |
| DMF | More Polar | Moderate | High | Standard choice, but may be insufficient for highly aggregating sequences. |
| NMP | Less Polar | Good | Good | Often superior to DMF for hydrophobic peptides as it can better solvate the growing peptide chain and prevent precipitation.[8] |
| DMSO | High | Excellent | Moderate | Very effective at disrupting secondary structures, often used as a co-solvent (e.g., 25% in DMF).[13] |
| "Magic Mixture" | Mixed | Very Good | High | A powerful solvent system for difficult sequences.[3] |
Table 2: Effectiveness of Anti-Aggregation Strategies
| Strategy | Principle of Action | Typical Implementation | Expected Improvement in Purity/Yield |
| Microwave Synthesis | Thermal disruption of H-bonds | Coupling at 75-90°C for 2-5 min | High |
| Chaotropic Salts | Disruption of H-bonds | 0.4 M LiCl in DMF during coupling | Moderate to High |
| Stronger Coupling Reagents | Faster kinetics, outcompeting aggregation | HATU, HBTU, PyBOP | Moderate |
| Pseudoproline Dipeptides | Backbone structure disruption | Inserted at Ser or Thr residues | High (if applicable to the sequence) |
| Backbone Protection (Hmb/Dmb) | Prevents interchain H-bonding | Incorporated at specific residues | High (if applicable to the sequence) |
Experimental Protocols
Protocol 1: Coupling of Fmoc-1-Nal-OH using HATU
This protocol describes a standard manual coupling of Fmoc-1-Nal-OH, a sterically hindered amino acid, using HATU, a potent coupling reagent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-1-Nal-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution and vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Ensure the resin is fully submerged, adding more DMF if necessary. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing and Monitoring: After the coupling time, drain the reaction solution. Wash the resin with DMF (5 times) and DCM (3 times). Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.[6][14]
Protocol 2: Microwave-Assisted Synthesis of a 1-Nal Containing Peptide
This protocol outlines a general procedure for using a microwave peptide synthesizer to improve the synthesis of an aggregation-prone peptide.
-
Resin and Reagents: Use a resin suitable for microwave synthesis (e.g., Rink Amide ProTide LL). Prepare stock solutions of Fmoc-amino acids, DIC/OxymaPure in DMF, and 20% piperidine in DMF.
-
Deprotection: Perform Fmoc deprotection at an elevated temperature (e.g., 75°C) for 2-4 minutes.
-
Coupling: Perform the coupling reaction at 75-90°C for 2-5 minutes. For sterically hindered residues like 1-Nal, a slightly longer coupling time or a double coupling may be beneficial.
-
Cycling: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Purification: After the final deprotection, wash the resin, dry it, and cleave the peptide using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold ether, and purify by RP-HPLC.[9]
Protocol 3: Post-Synthesis Solubilization of Aggregated Peptides
If your lyophilized peptide containing 1-Nal is difficult to dissolve, it has likely aggregated. This protocol provides a stepwise approach to solubilization.
-
Initial Attempt: Try to dissolve a small amount of the peptide in deionized water or a standard buffer (e.g., PBS). Use vortexing and brief sonication.
-
pH Adjustment: If the peptide is insoluble, check its theoretical isoelectric point (pI). If the peptide is acidic (pI < 7), try dissolving it in a dilute basic solution (e.g., 0.1% ammonium hydroxide). If it is basic (pI > 7), use a dilute acidic solution (e.g., 10% acetic acid).
-
Organic Co-solvents: For highly hydrophobic peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF. Then, slowly add the aqueous buffer dropwise while vortexing. If the solution turns cloudy, you have exceeded the solubility limit.
-
Denaturing Agents: For non-biological applications (e.g., mass spectrometry), strong denaturants like 6M Guanidinium-HCl or 8M Urea can be used to dissolve aggregates. For peptides intended for biological assays, this step should be avoided as it will denature the peptide.
Visualizations
Caption: Decision workflow for selecting a synthesis strategy.
References
- 1. lifetein.com [lifetein.com]
- 2. Hydrophobic and Polarized Aromatic Residues Promote Internalization of Arg‐Rich Cell‐Penetrating Peptides through Ionpair‐π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-state packing dictates the unexpected solubility of aromatic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. omizzur.com [omizzur.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Energetics of cosolvent effect on peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Choosing the right solvent for Boc-3-(1-naphthyl)-L-alanine reactions
Welcome to the Technical Support Center for Boc-3-(1-naphthyl)-L-alanine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a derivative of the amino acid alanine, featuring a bulky and hydrophobic naphthyl group and a tert-butyloxycarbonyl (Boc) protecting group.[1][2] These structural features generally result in good solubility in a range of common organic solvents. However, precise quantitative solubility can vary depending on factors such as temperature and the specific isomer (L- or D-).[2] It is typically a white to off-white powder.[1][3]
Q2: Which solvents are recommended for reactions involving this compound?
A2: The choice of solvent is critical and depends on the specific reaction conditions, reactants, and desired outcome. Generally, for peptide coupling reactions, polar aprotic solvents are preferred as they can dissolve the protected amino acid and the coupling reagents without interfering with the reaction. Recommended starting points for solvent screening include:
-
Dichloromethane (DCM): Often a good initial choice due to its ability to dissolve a wide range of organic compounds.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for dissolving peptides and their derivatives.
-
Tetrahydrofuran (THF): A less polar ether-based solvent that can be suitable for certain coupling reactions.
-
Acetonitrile (ACN): A polar aprotic solvent that can be a viable alternative to DCM or DMF.
It is crucial to ensure the chosen solvent is inert under the reaction conditions and does not cause premature deprotection of the Boc group.[4]
Q3: Are there any solvents that should be avoided?
A3: Yes. Protic solvents such as methanol or ethanol can potentially interfere with coupling reactions by reacting with activated carboxylic acids. Strongly acidic or basic conditions should also be avoided as they can lead to the cleavage of the acid-labile Boc protecting group.[] While the Boc group is stable under neutral or basic conditions, prolonged exposure to strong bases could lead to side reactions.[]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in the Chosen Solvent.
-
Possible Cause: The polarity of the solvent may not be optimal for dissolving the compound, which has both polar (carboxylic acid) and nonpolar (Boc and naphthyl groups) characteristics.
-
Solution:
-
Solvent Screening: Test the solubility in a small scale with a range of solvents of varying polarities (see solubility table below).
-
Solvent Mixtures: Try using a mixture of solvents. For example, a small amount of DMF in DCM can significantly enhance solubility.
-
Gentle Heating: Gently warming the mixture may improve solubility. However, be cautious as excessive heat can lead to degradation or side reactions. Always monitor the stability of the compound at elevated temperatures.
-
Sonication: Applying ultrasonic waves can sometimes help to dissolve stubborn solids.
-
Issue 2: Unexpected Side Products are Observed in the Reaction.
-
Possible Cause: The solvent may not be inert under the reaction conditions, or it may be contaminated with impurities (e.g., water, acids, or bases).
-
Solution:
-
Use High-Purity Solvents: Ensure that you are using anhydrous, high-purity solvents appropriate for your reaction.
-
Check for Reactivity: Review the literature to confirm that your chosen solvent does not react with any of the reagents in your reaction mixture. For example, primary or secondary amine impurities in DMF can react with activated esters.
-
Avoid Acidic Conditions: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain a neutral pH and prevent Boc deprotection.
-
Issue 3: Low Reaction Yield.
-
Possible Cause: Incomplete dissolution of this compound can lead to a heterogeneous reaction mixture and consequently, a lower yield.
-
Solution:
-
Ensure Complete Dissolution: Before proceeding with the reaction, ensure that the protected amino acid is fully dissolved in the chosen solvent. Refer to the solutions for "Poor Solubility."
-
Optimize Solvent Choice: A solvent that provides excellent solubility for all reactants is likely to lead to a better reaction outcome. It may be necessary to perform small-scale trials with different solvents to identify the optimal one for your specific reaction.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature (25°C)
| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL) |
| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 10 |
| Polar Aprotic | Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 20 |
| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | 5 - 15 |
| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | 5 - 10 |
| Alcohols | Methanol (MeOH) | Methanol | 5.1 | 1 - 5 |
| Polar Aprotic | Acetonitrile (ACN) | Acetonitrile | 5.8 | 2 - 8 |
Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acids.[6] Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol describes a general gravimetric method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of choice
-
Small vials with caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish
Procedure:
-
Add a known volume of the chosen solvent to a vial.
-
Gradually add small, accurately weighed amounts of this compound to the solvent while stirring at a constant temperature.
-
Continue adding the solute until a saturated solution is formed (i.e., solid material remains undissolved).
-
Allow the mixture to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure saturation.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.
-
Weigh an empty evaporating dish.
-
Transfer the filtered solution to the pre-weighed evaporating dish.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.
-
Calculate the solubility by determining the mass of the dissolved solid per volume of solvent.
Protocol 2: General Peptide Coupling Reaction
This protocol outlines a typical peptide coupling reaction using this compound.
Materials:
-
This compound
-
Amino acid ester hydrochloride (or other amine component)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add the amino acid ester hydrochloride and the base to the solution. Stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent to the reaction mixture and stir.
-
Allow the reaction to warm to room temperature and stir for the recommended time (typically 2-24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction by quenching with an appropriate aqueous solution (e.g., saturated sodium bicarbonate), followed by extraction with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using a suitable technique, such as column chromatography.
Mandatory Visualization
Caption: Workflow for selecting a suitable solvent for reactions.
Caption: A typical experimental workflow for a peptide coupling reaction.
References
Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Protection for 3-(1-Naphthyl)-L-Alanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a temporary Nα-protecting group is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). This choice dictates the entire synthetic approach, influencing coupling efficiency, deprotection conditions, and the overall yield and purity of the final peptide. This is particularly critical when incorporating sterically hindered and hydrophobic amino acids like 3-(1-naphthyl)-L-alanine, which can present significant synthetic challenges.
This guide provides an objective, data-supported comparison of the two most prevalent SPPS strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the incorporation of 3-(1-naphthyl)-L-alanine. We will delve into the fundamental principles of each methodology, present a comparative analysis of their performance with a focus on challenging peptide sequences, and provide detailed experimental protocols to guide your synthetic strategy.
Core Principles: Acid-Labile vs. Base-Labile Protection
The primary distinction between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and, consequently, the conditions required for its removal during the stepwise elongation of the peptide chain.
Boc Strategy: This classic approach employs the acid-labile Boc group.[1] Its removal is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups in this strategy are generally benzyl-based, which are cleaved during the final step with a much stronger acid, such as hydrofluoric acid (HF).[1]
Fmoc Strategy: In contrast, the Fmoc strategy utilizes a base-labile protecting group.[] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[4] This allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Trt), offering a fully orthogonal protection scheme.[]
Performance Comparison for 3-(1-Naphthyl)-L-Alanine Incorporation
The incorporation of 3-(1-naphthyl)-L-alanine presents two main challenges: the steric hindrance from its bulky naphthyl side chain and its inherent hydrophobicity, which can lead to peptide aggregation on the solid support.
Boc Strategy Advantages for Hydrophobic Peptides: For hydrophobic and aggregation-prone sequences, the Boc strategy often holds a distinct advantage.[5][6] The repetitive TFA deprotection steps leave the N-terminal amine in a protonated state. This positive charge disrupts the intermolecular hydrogen bonding that drives the formation of secondary structures like β-sheets, thereby improving the solvation of the growing peptide chain and enhancing the accessibility for the incoming activated amino acid.[2][5]
Fmoc Strategy Considerations: While the milder conditions of Fmoc-SPPS are generally favored and lead to higher crude purity for many peptides, the neutral state of the peptide backbone after piperidine-mediated deprotection can facilitate aggregation in hydrophobic sequences.[5] However, this can often be mitigated by using specialized resins, chaotropic salts, or pseudoproline dipeptides.
Due to the steric hindrance of the 1-naphthyl group, optimized coupling conditions are crucial for both strategies to ensure efficient peptide bond formation and minimize the formation of deletion sequences. The use of highly efficient coupling reagents such as HBTU, HATU, or COMU is recommended, and in some cases, a double coupling protocol may be necessary to drive the reaction to completion.[7][8][9]
Quantitative Data Summary
| Parameter | Boc Strategy | Fmoc Strategy | Key Findings & Citations |
| Nα-Deprotection Conditions | Strongly acidic (e.g., 50% TFA in DCM) | Mildly basic (e.g., 20% piperidine in DMF) | The core chemical difference dictating the entire synthetic workflow. |
| Handling of Hydrophobic/Aggregation-Prone Peptides | Generally advantageous; protonated N-terminus disrupts aggregation. | More susceptible to aggregation due to the neutral peptide backbone. | Boc chemistry often yields higher crude purity and overall yields for hydrophobic peptides.[][5][6] |
| Coupling Efficiency for Sterically Hindered Residues | High, with potent activators (e.g., HBTU, HATU). Double coupling may be required. | High, with potent activators (e.g., HBTU, HATU). Double coupling may be required. | Steric hindrance necessitates optimized coupling conditions for both strategies.[7][8] |
| Typical Crude Peptide Purity | Often higher for hydrophobic sequences due to reduced aggregation. | Generally high for standard peptides, but can be lower for aggregation-prone sequences. | Milder Fmoc conditions can lead to fewer side products for non-problematic sequences.[10] |
| Typical Overall Yield | Can be higher for difficult sequences. | High for standard sequences, but can be impacted by aggregation. | Yield is highly dependent on the specific peptide sequence and synthesis conditions.[10] |
| Final Cleavage Conditions | Harsh (e.g., anhydrous HF) | Mild (e.g., TFA-based cocktail) | The use of hazardous HF in Boc-SPPS requires specialized equipment.[1] |
| Orthogonality | Partially orthogonal; relies on graded acid lability. | Fully orthogonal with acid-labile side-chain protecting groups. | Fmoc strategy offers greater flexibility for complex peptide modifications.[11] |
Experimental Protocols
The following are detailed, generalized protocols for the manual solid-phase synthesis of a peptide containing 3-(1-naphthyl)-L-alanine using both Boc and Fmoc strategies.
Boc-SPPS Protocol for Incorporation of Boc-3-(1-naphthyl)-L-alanine
This protocol is designed for a Merrifield or PAM resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Due to the steric hindrance of the naphthyl group, extending the coupling time or performing a second coupling may be necessary.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) followed by DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, treat the peptide-resin with anhydrous HF and a scavenger cocktail (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups.
Fmoc-SPPS Protocol for Incorporation of Fmoc-3-(1-naphthyl)-L-alanine
This protocol is designed for a Rink Amide or Wang resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x).
-
-
Coupling of Fmoc-3-(1-naphthyl)-L-alanine:
-
In a separate vessel, dissolve Fmoc-3-(1-naphthyl)-L-alanine (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. As with the Boc strategy, extended coupling times or double coupling may be required.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) followed by DCM (3x).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove the side-chain protecting groups.
Visualizing the SPPS Workflows
To better illustrate the cyclical nature and key differences between the two strategies, the following diagrams outline the experimental workflows.
Caption: The cyclical workflow for a single amino acid addition in Boc-SPPS.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Impact of Aromaticity: A Comparative Guide to Peptides Containing 1-Naphthylalanine versus Phenylalanine
For researchers, scientists, and drug development professionals, the strategic modification of peptide scaffolds is a cornerstone of modern therapeutic design. The substitution of canonical amino acids with non-natural counterparts can profoundly alter a peptide's biological activity, stability, and receptor interaction profile. This guide provides a comprehensive comparison of peptides incorporating 1-naphthylalanine (1-Nal) versus the natural aromatic amino acid, phenylalanine (Phe), supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.
The replacement of phenylalanine with 1-naphthylalanine introduces a bulkier, more hydrophobic aromatic side chain.[1] This seemingly subtle change can lead to significant alterations in a peptide's interaction with its biological target and its overall pharmacokinetic properties. The extended π-system of the naphthalene ring in 1-Nal can enhance hydrophobic and π-π stacking interactions within a receptor's binding pocket, potentially leading to increased affinity and potency.[1] Furthermore, the increased steric bulk of 1-Nal can influence peptide conformation and improve resistance to enzymatic degradation.[1]
Quantitative Comparison of Biological Activity
Melanocortin Receptor 4 (MC4R) Antagonists
The melanocortin system is a key regulator of energy homeostasis, and the MC4R is a prime target for the development of therapeutics for obesity and cachexia. The following data is derived from a study on cyclic melanotropin peptides, where substitutions at key positions influence receptor affinity and functional activity.
| Peptide Analog | Modification | Receptor Binding Affinity (IC50, nM) at hMC4R | Functional Activity (pA2) at hMC4R |
| Analog 1 | D-Phe at position 7 | - | - |
| PG-138 | D-Nal(2') at position 7 | 15.1 | 8.7 |
Data adapted from a study on cyclic melanotropin peptides.[2] Note: While this study uses 2-naphthylalanine (2-Nal), it provides a relevant example of how a naphthylalanine substitution can significantly impact receptor interaction compared to phenylalanine.
Delta-Opioid Receptor (δOR) Ligands
Opioid peptides are crucial in pain modulation. The following data showcases how modifications of the N-terminal aromatic residue in a delta-opioid antagonist template can dramatically switch functional activity.
| Peptide Analog | Modification at Position 1 | δ-Opioid Receptor Binding Affinity (Kiδ, nM) | Functional Activity (IC50, nM) in MVD Assay |
| TIPP (Parent Peptide) | Tyr | - | Antagonist |
| [Bcp1]TIPP | Bcp | 0.605 ± 0.058 | 3.42 ± 0.36 (Full Agonist) |
Data adapted from a study on δ-opioid peptides.[3][4][5][6] Note: Bcp (4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine) is a phenylalanine analog with a bulky aromatic substitution, providing a functional comparison to the increased aromatic surface of 1-Nal.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide biological activity. Below are standard protocols for key in vitro assays.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a peptide for its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [125I]-labeled peptide).
-
Unlabeled competitor peptides (1-Nal and Phe analogs).
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 10 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter or gamma counter.
Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled competitor peptides.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor peptides.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid or in tubes for a gamma counter to measure the radioactivity of the bound ligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7][8][9]
In Vitro Plasma Stability Assay
Objective: To assess the stability of a peptide in plasma and determine its half-life.
Materials:
-
Peptide stock solutions (1-Nal and Phe analogs).
-
Freshly thawed plasma (human, rat, or mouse).
-
Quenching solution (e.g., cold acetonitrile with 1% trifluoroacetic acid).
-
Incubator or water bath at 37°C.
-
Centrifuge.
-
HPLC or LC-MS/MS system.
Protocol:
-
Incubation: Add the peptide stock solution to pre-warmed plasma to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t1/2).[10][11][12][13]
Signaling Pathways
The substitution of Phenylalanine with 1-Naphthylalanine can modulate a peptide's interaction with its receptor, thereby influencing downstream signaling cascades. Below are diagrams of key signaling pathways for relevant peptide families.
Growth Hormone-Releasing Peptides (GHRPs) and their analogs, including those potentially modified with 1-Nal, bind to the Growth Hormone Secretagogue Receptor (GHS-R), a G-protein coupled receptor.[14][15][16] This interaction activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC).[17] Both elevated intracellular Ca²⁺ and activated PKC contribute to the stimulation of growth hormone release from the pituitary gland.[17]
Gonadotropin-Releasing Hormone (GnRH) analogs, where substitutions like 1-Nal for Phe can enhance potency, bind to the GnRH receptor (GnRHR), a GPCR.[1][18] This primarily activates the Gq/11 G-protein, which in turn stimulates PLC.[3][19] PLC activation leads to the production of IP3 and DAG, resulting in increased intracellular Ca²⁺ and PKC activation.[3][18] These signaling events stimulate the release of gonadotropins (LH and FSH) and activate downstream pathways like the MAPK cascade to regulate gene expression.[1][20]
Melanocortin peptides, often modified with 1-Nal to enhance potency and selectivity, bind to melanocortin receptors like the MC4R.[2] The MC4R primarily couples to the Gs G-protein, which activates adenylyl cyclase (AC).[21][22][23] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[22] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the transcription factor CREB, leading to the regulation of gene expression involved in energy homeostasis.[21][22]
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Agonist vs antagonist behavior of delta opioid peptides containing novel phenylalanine analogues in place of Tyr(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptideslabuk.com [peptideslabuk.com]
- 15. peptideslabuk.com [peptideslabuk.com]
- 16. thoroughbredlabs.co.uk [thoroughbredlabs.co.uk]
- 17. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 20. Frontiers | Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of 1-Naphthylalanine on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 1-naphthylalanine (1-Nal), with its bulky, aromatic side chain, has garnered significant attention for its profound impact on peptide conformation. This guide provides a comprehensive comparison of the conformational effects of 1-Nal incorporation, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling. We further provide detailed experimental protocols for these techniques to aid in the design and analysis of novel peptide-based therapeutics.
Conformational Preferences Induced by 1-Naphthylalanine
The large, rigid naphthyl group of 1-Nal imposes significant steric constraints on the peptide backbone, influencing local and global folding. This often leads to the stabilization of well-defined secondary structures, such as β-turns and α-helices. The extended aromatic system also facilitates π-π stacking interactions, which can further stabilize folded conformations.
In a study on a dehydroalanine derivative, the naphthyl group was found to be nonplanar, with a χ(2) dihedral angle of 55(1)°, contributing to a type II β-turn conformation.[1][2] This highlights the significant influence of the naphthyl moiety on the side-chain and backbone geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine the conformation of the peptide backbone and the orientation of amino acid side chains.
Data Presentation: NMR Spectroscopic Data
The incorporation of 1-Nal into a peptide sequence typically results in characteristic changes in the ¹H NMR spectrum. The aromatic protons of the naphthyl group appear in the downfield region (typically 7.0-8.5 ppm), and their chemical shifts are sensitive to the local environment and can provide information on aromatic interactions. Changes in the chemical shifts of backbone amide (NH) and α-protons (Hα) upon 1-Nal substitution can indicate conformational changes.
Table 1: Illustrative ¹H NMR Chemical Shift Ranges (δ) for Amino Acids in Peptides
| Proton Type | Alanine (Ala) | Phenylalanine (Phe) | Tryptophan (Trp) | 1-Naphthylalanine (1-Nal) |
| NH | 7.8 - 8.5 | 7.5 - 8.3 | 7.9 - 8.6 | 7.6 - 8.4 |
| Hα | 4.1 - 4.5 | 4.4 - 4.8 | 4.5 - 4.9 | 4.6 - 5.0 |
| Hβ | 1.3 - 1.5 | 2.9 - 3.3 | 3.2 - 3.5 | 3.3 - 3.7 |
| Aromatic | - | 7.1 - 7.4 | 7.0 - 7.8 | 7.2 - 8.2 |
Note: These are typical ranges and can vary depending on the peptide sequence, solvent, and temperature.
Table 2: Typical J-Coupling Constants (³JHNα) and their Correlation with Secondary Structure
| Secondary Structure | Typical ³JHNα (Hz) |
| α-helix | < 6 |
| β-sheet | > 8 |
| Random Coil | 6 - 8 |
Analysis of NOE data provides distance constraints between protons that are close in space, which is crucial for determining the three-dimensional structure. For peptides containing 1-Nal, NOEs between the naphthyl protons and other protons in the peptide can reveal the orientation of the side chain and its interactions with the rest of the molecule.
Experimental Protocol: NMR Spectroscopy of Peptides
A detailed protocol for acquiring and analyzing NMR data of a peptide containing 1-Nal is as follows:
-
Sample Preparation :
-
Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like H₂O/D₂O 9:1).[3]
-
For studies in aqueous solutions, use a buffer to maintain a constant pH (e.g., 10 mM phosphate buffer, pH 7.0).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Ensure the final peptide concentration is between 0.5 and 5 mM for optimal signal-to-noise.[4]
-
-
NMR Data Acquisition :
-
Acquire a series of one-dimensional (1D) ¹H and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H Spectrum : Provides an overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy) : Identifies protons that are part of the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space (< 5 Å), providing distance constraints for structure calculation. A mixing time of 200-400 ms is typically used for peptides.
-
2D COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons, particularly useful for determining ³JHNα coupling constants.
-
Acquire spectra at a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis :
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the internal standard.
-
Assign the proton resonances to specific amino acids using the TOCSY and NOESY spectra.
-
Measure the ³JHNα coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum.
-
Integrate the cross-peaks in the NOESY spectrum to obtain distance constraints.
-
Use the chemical shifts, coupling constants, and NOE distance restraints as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures.
-
References
A Comparative Guide to the Efficacy of Coupling Activators for Boc-3-(1-naphthyl)-L-alanine
For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate coupling activator is paramount to ensure the efficient incorporation of sterically hindered amino acids like Boc-3-(1-naphthyl)-L-alanine. The bulky naphthyl side chain of this particular amino acid presents a significant challenge, often leading to sluggish reaction kinetics and incomplete coupling. This guide provides an objective comparison of commonly used coupling activators, supported by representative experimental data for sterically hindered systems, to facilitate an informed decision-making process.
Performance Comparison of Coupling Activators
The choice of a coupling reagent can dramatically influence the yield, reaction time, and purity of the resulting peptide. Below is a summary of the performance of four widely used activators—HATU, HBTU, PyBOP, and DIC/HOBt—for the coupling of sterically demanding Boc-amino acids.
| Coupling Activator | Class | Typical Yield (%) | Relative Reaction Rate | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Highly efficient for hindered couplings with low racemization. | Higher cost compared to other reagents. Can cause guanidinylation of the N-terminus if used in excess. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Cost-effective and reliable for many challenging couplings. | Generally less reactive than HATU for severely hindered amino acids. Can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Byproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues. | |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Cost-effective and the urea byproduct of DIC is soluble in common organic solvents, simplifying purification. | Generally slower reaction times and may require double coupling for very hindered amino acids. Potential for racemization if not properly controlled with an additive like HOBt. |
Experimental Protocols
The following are standardized protocols for the solution-phase coupling of this compound to an amino acid ester using each of the four coupling activators.
HATU-Mediated Coupling
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and the amino acid ester hydrochloride in anhydrous DMF.
-
Add DIPEA to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and form the carboxylate salt.
-
Add HATU to the mixture and stir for an additional 5-10 minutes to allow for pre-activation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
HBTU-Mediated Coupling
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound and the amino acid ester hydrochloride in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA and stir for 10-15 minutes at room temperature.
-
Add HBTU to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time is typically between 2-6 hours.
-
Work-up the reaction by diluting with ethyl acetate and washing with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product via silica gel chromatography.
PyBOP-Mediated Coupling
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
PyBOP (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a flask, dissolve this compound and the amino acid ester hydrochloride in the chosen anhydrous solvent.
-
Add DIPEA and stir for 10-15 minutes.
-
Add PyBOP to the mixture and continue stirring at room temperature.
-
Follow the reaction progress with TLC. Couplings are generally complete within 2-6 hours.
-
Once the reaction is finished, dilute with the solvent, and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
DIC/HOBt-Mediated Coupling
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)
-
DIPEA (1.0 eq)
-
Anhydrous DCM
Procedure:
-
Dissolve this compound, the amino acid ester hydrochloride, and HOBt in anhydrous DCM.
-
Add DIPEA to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction for the disappearance of starting material by TLC.
-
After completion, filter the diisopropylurea byproduct if it precipitates.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product using silica gel chromatography.
Visualizing the Peptide Coupling Workflow
The following diagram illustrates the general workflow for a peptide coupling reaction.
Caption: General workflow for the synthesis of a protected dipeptide.
Unveiling the Impact of 1-Naphthylalanine Substitution on Peptide Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with non-natural counterparts like 1-naphthylalanine (1-Nal) offers a powerful tool to modulate the binding affinity and stability of therapeutic peptides. This guide provides an objective comparison of peptide performance with and without 1-Nal substitutions, supported by experimental data, detailed protocols, and pathway visualizations to illuminate the underlying molecular interactions.
The incorporation of 1-Nal, a bulky, hydrophobic, and aromatic amino acid, into a peptide sequence can significantly influence its interaction with target proteins. Its larger side chain compared to natural aromatic amino acids like tryptophan can lead to enhanced van der Waals interactions and potentially increased binding affinity. However, the steric hindrance introduced by the naphthyl group can also disrupt critical binding contacts, resulting in reduced affinity. Therefore, the effect of 1-Nal substitution is highly context-dependent, necessitating careful structure-activity relationship (SAR) studies.
Comparative Binding Affinity Data
The following table summarizes quantitative data from a study on peptide inhibitors of the MDM2-p53 interaction. This interaction is a critical target in cancer therapy, and peptides that can disrupt it are of significant interest. In this study, a tryptophan (Trp) residue in a p53-derived peptide was substituted with 1-naphthylalanine (1-Nal), and the binding affinity of both peptides to MDM2 was determined.
| Peptide Sequence | Target Protein | Binding Affinity (Kd in µM) | Fold Change | Reference |
| Ac-Phe-Trp -Glu-Leu-NH2 | MDM2 | 16.5 | - | [1] |
| Ac-Phe-1-Nal -Glu-Leu-NH2 | MDM2 | 4.1 | 4.0x increase | [1] |
Table 1: Comparison of binding affinities of a p53-derived peptide and its 1-naphthylalanine substituted analogue to the MDM2 protein. The dissociation constant (Kd) was determined by a fluorescence polarization assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a non-labeled peptide (competitor) to a target protein by measuring the displacement of a fluorescently labeled probe peptide.
Materials:
-
Target protein (e.g., MDM2)
-
Fluorescently labeled probe peptide (with known affinity for the target)
-
Unlabeled competitor peptides (wild-type and 1-Nal substituted)
-
Assay buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor peptides in assay buffer. Prepare a solution of the target protein and the fluorescently labeled probe peptide in assay buffer at concentrations optimized for a stable and significant polarization signal.
-
Assay Setup: In a 96-well or 384-well black microplate, add the target protein and fluorescent probe mixture to each well.
-
Competition: Add the serially diluted unlabeled competitor peptides to the wells. Include control wells with only the protein-probe mixture (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that displaces 50% of the labeled probe. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[2][3]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity data.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (ligand)
-
Peptides (analytes)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize the target protein onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject different concentrations of the peptide analytes over the sensor surface.
-
Association and Dissociation: Monitor the change in the SPR signal in real-time as the peptide binds to (association phase) and dissociates from (dissociation phase) the immobilized protein.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[4][5][6][7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).
Materials:
-
Isothermal titration calorimeter
-
Target protein
-
Peptide
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the protein and peptide solutions extensively against the same buffer to minimize heat of dilution effects. Accurately determine the concentrations of both solutions.
-
Instrument Setup: Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Titration: Perform a series of small injections of the peptide solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses from each injection and plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit the resulting isotherm to a binding model to determine the binding affinity (Ka, from which Kd can be calculated), binding stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[8][9][10][11][12]
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways relevant to the peptide-protein interactions discussed.
Caption: MDM2-p53 signaling pathway and the action of a 1-Nal peptide inhibitor.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental design for analysis of complex kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. edepot.wur.nl [edepot.wur.nl]
A Comparative Guide to In-Situ Neutralization Protocols for Boc-3-(1-naphthyl)-L-alanine Coupling
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of sterically hindered and hydrophobic amino acids is a significant challenge. Boc-3-(1-naphthyl)-L-alanine, a bulky aromatic amino acid derivative, is crucial for designing peptides with unique structural and pharmacological properties.[1][2] However, its large naphthyl group can impede coupling reactions, leading to lower yields and the formation of deletion sequences.
In-situ neutralization protocols in Boc-chemistry SPPS have emerged as a highly effective strategy to improve coupling efficiency, particularly for such "difficult sequences".[3][4] By combining the neutralization of the N-terminal trifluoroacetate (TFA) salt and the coupling of the incoming amino acid into a single step, these protocols minimize the time the reactive free amine is exposed, thereby reducing peptide aggregation and enhancing reaction rates.[5]
This guide provides an objective comparison of in-situ neutralization protocols for the coupling of this compound, focusing on the performance of commonly used coupling reagents. The information presented is supported by experimental data from studies on sterically hindered amino acids to provide a reliable basis for protocol selection and optimization.
Performance Comparison of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of this compound. The ideal reagent should facilitate rapid and complete amide bond formation with minimal risk of racemization. Below is a comparative summary of prominent coupling reagents used in in-situ neutralization protocols.
Table 1: Quantitative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Class | Typical Yield (%)* | Relative Reaction Rate | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings; forms a highly reactive OAt-ester.[3][6][7] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable choice for routine and challenging couplings.[3][6][7] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP.[8][9] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | A third-generation uronium reagent with high solubility and a good safety profile.[5][10][11] |
*Yields are typical for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key differences in the experimental workflows for a standard Boc-SPPS cycle versus an in-situ neutralization cycle, as well as the activation mechanism of this compound with different classes of coupling reagents.
Detailed Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using different in-situ neutralization coupling strategies. These protocols assume a 0.1 mmol synthesis scale.
Protocol 1: In-Situ Neutralization using HATU
This protocol is highly recommended for the coupling of sterically demanding amino acids like this compound due to the high reactivity of HATU.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin pre-loaded with the C-terminal amino acid) in dichloromethane (DCM) for 1-2 hours, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (5 mL) for 2 minutes.
-
Drain the solution and add a fresh 5 mL of 50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL).
3. In-Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the solution and allow for pre-activation for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The extended coupling time is recommended for this sterically hindered residue.
4. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Protocol 2: In-Situ Neutralization using HBTU
HBTU offers a good balance between reactivity and cost and is a widely used reagent for in-situ neutralization protocols.
1. Resin Preparation:
-
Follow step 1 of Protocol 1.
2. Boc Deprotection:
-
Follow step 2 of Protocol 1.
3. In-Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in 2 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-6 hours.
4. Monitoring and Washing:
-
Follow step 4 of Protocol 1.
Protocol 3: In-Situ Neutralization using PyBOP
PyBOP is a safer alternative to the carcinogenic BOP reagent and is effective for coupling hindered amino acids.[8]
1. Resin Preparation:
-
Follow step 1 of Protocol 1.
2. Boc Deprotection:
-
Follow step 2 of Protocol 1.
3. In-Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add the amino acid solution to the deprotected peptide-resin.
-
Add a solution of PyBOP (0.39 mmol, 3.9 eq) in DMF.
-
Add DIEA (0.8 mmol, 8 eq) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-6 hours.
4. Monitoring and Washing:
-
Follow step 4 of Protocol 1.
Protocol 4: In-Situ Neutralization using COMU
COMU is a modern, highly efficient, and safer coupling reagent with byproducts that are easily washed away.[10][12]
1. Resin Preparation:
-
Follow step 1 of Protocol 1.
2. Boc Deprotection:
-
Follow step 2 of Protocol 1.
3. In-Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 2 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq) to the solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
4. Monitoring and Washing:
-
Follow step 4 of Protocol 1.
Concluding Remarks
The selection of an in-situ neutralization protocol for the coupling of this compound should be guided by the desired efficiency, cost considerations, and the specific requirements of the target peptide. For this particularly challenging amino acid, the use of highly reactive uronium/aminium salt reagents such as HATU and COMU is generally recommended to achieve high coupling yields and purity. HBTU and PyBOP represent reliable and more economical alternatives that can also provide good results, potentially with longer coupling times or the need for double coupling.
It is crucial to monitor the coupling reaction completion, for instance with a Kaiser test, and to perform a recoupling if necessary to avoid the accumulation of deletion sequences, which can complicate the purification of the final peptide product. The protocols provided herein serve as a robust starting point for the successful incorporation of this compound into synthetic peptides, enabling the exploration of novel peptide structures and functions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DL-3-(1-NAPHTHYL)ALANINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US6015881A - Methods and compositions for peptide synthesis - Google Patents [patents.google.com]
- 8. chempep.com [chempep.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. US20140088291A1 - Method for producing peptide - Google Patents [patents.google.com]
- 12. EP1197496A1 - Novel peptides - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of Boc-3-(1-naphthyl)-L-alanine: A Comprehensive Guide
For laboratory professionals engaged in research and drug development, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of Boc-3-(1-naphthyl)-L-alanine, emphasizing safety and adherence to best practices.
Initial Hazard Assessment:
According to the Safety Data Sheet (SDS) for (S)-N-BOC-1-Naphthylalanine, this chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] Safety data sheets for similar compounds, such as Boc-L-Alanine, also indicate a non-hazardous classification.[2][3][4][5] However, it is a fundamental principle of laboratory safety to handle all chemicals with a degree of caution.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties relevant to the handling of this compound and similar compounds.
| Property | Value | Source |
| Chemical Name | N-tert-Butoxycarbonyl-1-naphthyl-L-alanine | [1] |
| Synonyms | (S)-N-BOC-1-Naphthylalanine | [1] |
| Appearance | White Powder/Solid | [3][5] |
| Odor | Odorless | [3][5] |
| Melting Point | 81 - 84 °C / 177.8 - 183.2 °F | [3][5] |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound, from initial waste generation to final removal from the laboratory.
Diagram: Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Unused, expired, or surplus this compound should be managed as solid chemical waste.
-
Contaminated Materials: Any lab supplies such as gloves, weighing paper, or wipes that have come into direct contact with the chemical should also be segregated as chemical waste.[6] Do not mix this waste with general laboratory trash to prevent accidental exposure to custodial staff.[7]
2. Container Selection and Labeling:
-
Primary Container: Whenever possible, dispose of the solid chemical in its original manufacturer's container.[6] If this is not feasible, use a compatible, sealable container that will not react with the chemical.[8][9] The container must have a secure, leak-proof screw-on cap.[6]
-
Labeling: Clearly label the waste container with the full chemical name: "this compound". While it is classified as non-hazardous, it is good practice to also indicate that it is "Non-Hazardous Chemical Waste" to ensure proper handling. Your institution may have specific labeling requirements.
3. Interim Storage in the Laboratory:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a specific location for non-hazardous chemical waste collection.[8]
-
Segregation: Even though it is not classified as hazardous, store it separately from incompatible materials as a general good laboratory practice.[8][9]
4. Final Disposal Procedures:
-
Consult Institutional Guidelines: Before final disposal, always consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for non-hazardous chemical waste.[10][11] Local regulations and institutional policies are the ultimate authority on waste disposal.
-
Disposal as Solid Waste: For small quantities of this non-hazardous solid, some institutions may permit disposal in the regular trash, provided it is in a securely sealed and labeled container.[12] However, a more conservative and often required approach is to have it collected by your institution's hazardous waste management service.[11]
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent.[9] The rinsate should be collected and managed as chemical waste.[9][13] After triple-rinsing, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[9][13] Deface the original label to prevent misuse.[7]
Important Considerations:
-
Do Not Dispose Down the Drain: Solid chemical waste should not be disposed of down the sink.[8][12]
-
Avoid Creating Dust: When handling the solid powder, take precautions to avoid creating dust.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling any chemical, regardless of its hazard classification.[4]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. acs.org [acs.org]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Boc-3-(1-naphthyl)-L-alanine
For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory chemicals is paramount to both personal safety and experimental integrity. This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of Boc-3-(1-naphthyl)-L-alanine, a key building block in peptide synthesis and pharmaceutical research.[1] Adherence to these protocols will minimize risk and ensure a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from potential contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. A NIOSH-approved N95 or P1 (EU EN 143) particle respirator should be used if there is a risk of creating dust.[2][3] | Prevents inhalation of the powder, especially when handling larger quantities or when adequate ventilation is not available. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound.
| Property | Value |
| CAS Number | 55447-00-2[1] |
| Molecular Formula | C18H21NO4[1] |
| Molecular Weight | 315.2 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Temperature | 0-8 °C[1][4] |
| Melting Point | 142 - 144 °C (for D-isomer)[4] |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[5] Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.
-
Weighing and Transfer: To minimize the generation of dust, handle the solid powder carefully.[2][5] Use a spatula to transfer the desired amount from the storage container to a weighing vessel within the fume hood.
-
Experimental Use: Once weighed, the compound can be used in the experimental procedure. Ensure that all transfers are conducted in a manner that prevents spills and aerosolization.
-
Storage of Unused Chemical: Tightly seal the container of any remaining this compound and store it in a refrigerator at the recommended temperature of 0-8°C.[1][4]
Disposal Plan:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, and contaminated labware, should be considered chemical waste.[2]
-
Containerization: Place all solid waste and contaminated disposable materials into a clearly labeled, sealed container designated for hazardous chemical waste.[2][5]
-
Spill Management: In the event of a spill, avoid generating dust.[2] Carefully sweep up the solid material and place it into the designated waste container. Clean the spill area with a damp cloth, and dispose of the cloth as contaminated waste.[5]
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing Safe Handling and PPE Selection
To further clarify the procedural workflows, the following diagrams illustrate the logical steps for safe handling and the decision-making process for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
